Product packaging for Antifungal agent 59(Cat. No.:)

Antifungal agent 59

Cat. No.: B12386454
M. Wt: 456.2 g/mol
InChI Key: SXHJJTJGPYLSKG-UHFFFAOYSA-N
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Description

Antifungal agent 59 is a useful research compound. Its molecular formula is C18H15BrF2N2Se and its molecular weight is 456.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15BrF2N2Se B12386454 Antifungal agent 59

Properties

Molecular Formula

C18H15BrF2N2Se

Molecular Weight

456.2 g/mol

IUPAC Name

1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole

InChI

InChI=1S/C18H15BrF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2

InChI Key

SXHJJTJGPYLSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Br

Origin of Product

United States

Foundational & Exploratory

"Antifungal agent 59" mechanism of action against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Fosmanogepix against Candida albicans

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections, including those caused by Candida albicans. As a prodrug, it is rapidly converted in vivo to its active moiety, manogepix. The unique mechanism of action of manogepix, targeting the fungal-specific enzyme Gwt1, offers a promising therapeutic option, particularly in the context of emerging resistance to existing antifungal classes. This guide provides a comprehensive overview of the mechanism of action of fosmanogepix against Candida albicans, detailing the molecular pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Inhibition of Gwt1

Manogepix, the active form of fosmanogepix, exerts its antifungal effect by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][2][3] This enzyme plays a crucial role in an early step of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][4] Specifically, Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI) in the endoplasmic reticulum, a critical step for the maturation of GPI anchors.[1][5]

GPI anchors are essential for tethering a wide array of mannoproteins to the fungal cell wall.[1][4] These GPI-anchored proteins are vital for numerous cellular functions in Candida albicans, including:

  • Cell wall integrity: Maintaining the structural robustness of the cell wall.[6]

  • Adhesion: Facilitating the attachment to host cells and surfaces, a key step in pathogenesis.[3][6]

  • Biofilm formation: Contributing to the development of structured microbial communities that are often resistant to antifungal treatment.[3][6]

  • Hyphal formation: Enabling the morphological transition from yeast to hyphal forms, which is crucial for tissue invasion.[3][7]

By inhibiting Gwt1, manogepix disrupts the synthesis of mature GPI anchors, leading to a cascade of detrimental effects on the fungal cell. The inhibition prevents the proper localization and function of GPI-anchored proteins, resulting in severe growth defects, compromised cell wall integrity, and ultimately, fungal cell death.[2][3] A key advantage of this mechanism is its selectivity for the fungal Gwt1 enzyme, as manogepix does not inhibit the human ortholog, PIG-W.[1][2]

Signaling Pathway of Gwt1 Inhibition

The following diagram illustrates the mechanism of action of manogepix, highlighting the inhibition of Gwt1 and its downstream consequences.

Gwt1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_CellWall Cell Wall & Membrane Manogepix Manogepix Gwt1 Gwt1 (Inositol Acyltransferase) Manogepix->Gwt1 Inhibits GlcN_acyl_PI GlcN(acyl)PI Gwt1->GlcN_acyl_PI Catalyzes Acylation GlcN_PI GlcN-PI GlcN_PI->Gwt1 Substrate GPI_anchor Mature GPI Anchor GlcN_acyl_PI->GPI_anchor Further Biosynthesis GPI_APs GPI-Anchored Proteins GPI_anchor->GPI_APs Attaches to Proteins Improper_GPI_APs Improperly Localized GPI-Anchored Proteins GPI_APs->Improper_GPI_APs Disrupted Trafficking Cell_Wall_Defects Cell Wall Defects Improper_GPI_APs->Cell_Wall_Defects Reduced_Adhesion Reduced Adhesion Improper_GPI_APs->Reduced_Adhesion Inhibited_Biofilm Inhibited Biofilm Formation Improper_GPI_APs->Inhibited_Biofilm Inhibited_Hyphae Inhibited Hyphal Formation Improper_GPI_APs->Inhibited_Hyphae Cell_Death Fungal Cell Death Cell_Wall_Defects->Cell_Death Reduced_Adhesion->Cell_Death Inhibited_Biofilm->Cell_Death Inhibited_Hyphae->Cell_Death

Caption: Mechanism of action of manogepix against Candida albicans.

Quantitative Data on Antifungal Activity

The in vitro activity of manogepix has been extensively evaluated against a large number of Candida albicans isolates, including those resistant to other antifungal agents. The following tables summarize the minimum inhibitory concentration (MIC) data and antibiofilm activity.

Table 1: In Vitro Susceptibility of Candida albicans to Manogepix
Number of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference(s)
4140.0080.008≤0.03[8]
3440.0040.008Not Reported[9]
Not Specified0.03Not Reported0.008 - 0.06[10]
22 (from clinical trial)Not ReportedNot Reported0.002 - 0.03[2][11]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Activity of Manogepix Against Candida albicans Biofilms
Assay ParameterConcentration (µg/mL)Fold Increase vs. Planktonic MICReference(s)
Sessile MIC₉₀ (SMIC₉₀)0.138-fold[1]
Geometric Mean MBEC5.9Not Applicable[12][13]

Sessile MIC (SMIC) is the minimum inhibitory concentration for cells within a biofilm. Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a biofilm.

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro antifungal susceptibility testing methodologies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values for manogepix against planktonic Candida albicans are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.1.[10][14][15]

Experimental Workflow:

  • Preparation of Antifungal Agent: Manogepix is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[14]

  • Serial Dilutions: A series of twofold dilutions of the manogepix stock solution are prepared in microtiter plates containing RPMI 1640 medium.[14]

  • Inoculum Preparation: Candida albicans isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).

  • Inoculation: The wells of the microtiter plates containing the serially diluted manogepix are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[16]

  • Endpoint Reading: The MIC is determined as the lowest concentration of manogepix that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[16]

MIC_Workflow start Start prep_drug Prepare Manogepix Stock Solution start->prep_drug serial_dilution Perform Serial Dilutions in Microtiter Plate prep_drug->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized C. albicans Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Biofilm Susceptibility Testing

The activity of manogepix against Candida albicans biofilms can be assessed using various models, such as the Calgary biofilm device.[12][13] This method allows for the determination of parameters like the Minimum Biofilm Eradication Concentration (MBEC).

Experimental Workflow:

  • Biofilm Formation: A standardized inoculum of Candida albicans is added to the wells of a microtiter plate containing pegs on the lid. The plate is incubated to allow for biofilm formation on the pegs.

  • Rinsing: The pegs are rinsed to remove non-adherent, planktonic cells.

  • Antifungal Challenge: The lid with the biofilm-coated pegs is transferred to a new microtiter plate containing serial dilutions of manogepix.

  • Incubation: The plate is incubated to expose the biofilms to the antifungal agent.

  • Viability Assessment: After incubation, the pegs are rinsed and may be sonicated to dislodge the biofilm. The viability of the remaining cells is then assessed, often using metabolic assays (e.g., XTT) or by plating for colony forming units (CFUs).

  • Endpoint Determination: The MBEC is determined as the lowest concentration of the drug that prevents the regrowth of bacteria from the treated biofilm.

Conclusion

Fosmanogepix, through its active form manogepix, presents a novel and potent mechanism of action against Candida albicans. Its targeted inhibition of the fungal-specific Gwt1 enzyme disrupts the essential GPI-anchor biosynthesis pathway, leading to pleiotropic effects that compromise fungal cell wall integrity, adhesion, and virulence, ultimately resulting in cell death.[2][3] The extensive in vitro data demonstrate its high potency against a broad range of C. albicans isolates, including those with resistance to other antifungal classes. The detailed experimental protocols provide a framework for the continued evaluation and understanding of this promising new antifungal agent. As research and clinical development progress, fosmanogepix holds significant potential to address the unmet medical needs in the management of invasive candidiasis.

References

In-Depth Technical Guide: Discovery and Synthesis of Antifungal Agent 59

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 59, also identified as compound A23, is a novel selenium-containing miconazole analogue with potent in vitro activity against a broad spectrum of pathogenic fungi. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and biological evaluation. The development of this compound stems from a targeted drug design strategy focused on inhibiting fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This document details the experimental protocols for its synthesis and biological characterization, presenting quantitative data in structured tables and visualizing key pathways and workflows using Graphviz diagrams.

Discovery and Lead Optimization

The discovery of this compound was rooted in a rational drug design approach aimed at developing novel inhibitors of fungal CYP51. The initial lead compound, a miconazole analogue, was identified through screening for potent antifungal activity. Subsequent lead optimization efforts focused on improving the pharmacological profile of the initial hits.

While the initial lead compound, A03, demonstrated high potency, it also exhibited undesirable characteristics, including potential hemolysis, significant cytotoxicity, and unfavorable metabolic stability.[1] This prompted further medicinal chemistry efforts to modify the lead structure to mitigate these liabilities while retaining or improving antifungal efficacy. This optimization process led to the development of a series of analogues, including this compound (A23) and subsequently improved compounds like B17, which showed a superior pharmacological profile with decreased toxicity and enhanced metabolic stability.[1]

Logical Workflow for Discovery and Lead Optimization

cluster_0 Discovery Phase cluster_1 Optimization Phase Screening Screening Hit Identification Hit Identification Screening->Hit Identification Identifies potent inhibitors Lead Compound (A03) Lead Compound (A03) Hit Identification->Lead Compound (A03) Selects initial lead SAR Studies SAR Studies Lead Compound (A03)->SAR Studies Evaluates structure-activity relationship Analogue Synthesis Analogue Synthesis SAR Studies->Analogue Synthesis Guides chemical modifications This compound (A23) This compound (A23) Analogue Synthesis->this compound (A23) Improved Analogues (B17) Improved Analogues (B17) This compound (A23)->Improved Analogues (B17) Further optimization Start Starting Materials Step1 Reaction with Imidazole Start->Step1 Intermediate1 Imidazolylacetophenone Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Imidazolyl Ethanol Step2->Intermediate2 Step3 Introduction of Selenyl Moiety Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 catalyzes demethylation Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane maintains Agent59 This compound Agent59->CYP51 inhibits

References

Chemical structure and properties of "Antifungal agent 59"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Overview

Antifungal agent 59, also identified as compound A23 in seminal research, is a novel selenium-containing miconazole analogue with potent, broad-spectrum antifungal activity.[1] Its development was guided by the principle of bioisosterism, where the oxygen atom in the ether linkage of miconazole is replaced by a selenium atom. This modification has been shown to enhance its antifungal efficacy, particularly against fluconazole-resistant fungal strains. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activity, and mechanism of action.

Chemical Structure and Properties

This compound is chemically known as 1-((2-(2,4-difluorophenyl)-2-((4-bromobenzyl)selanyl)ethyl)-1H-imidazole. Its structural and physical properties are detailed below.

PropertyValueSource
Molecular Formula C18H15BrF2N2Se[1]
Molecular Weight 456.19 g/mol [1]
CAS Number 2422019-96-1[1]
SMILES FC1=CC=C(C([Se]CC2=CC=C(Br)C=C2)CN3C=CN=C3)C(F)=C1[1]
Appearance Not specified in provided results
Solubility Not specified in provided results
Melting Point Not specified in provided results

Biological Activity: Quantitative Data

This compound has demonstrated significant in vitro activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible growth of a microorganism, are summarized below. Additionally, its hemolytic activity, an indicator of its potential cytotoxicity, has been evaluated.

Table 1: In Vitro Antifungal Activity of this compound (MIC in μg/mL) [1]

Fungal SpeciesMIC (μg/mL)
Candida albicans0.01 - 0.02
Candida zeylanoides0.25
Cryptococcus neoformans0.25
Candida krusei0.06
Candida glabrata1
Candida parapsilosis0.02
Aspergillus fumigatus1

Table 2: Hemolytic Activity of this compound [1]

Concentration (μg/mL)Hemolysis (%)
1Not specified
2Not specified
4Not specified
893.47
16Not specified

Mechanism of Action

The primary mechanism of action of this compound, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors. This disruption alters the physical properties of the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components, ultimately resulting in the inhibition of fungal growth and cell death.[4][5] Furthermore, it has been observed that this compound prevents the formation of fungal biofilms, a key virulence factor in many pathogenic fungi.[1]

G Mechanism of Action of this compound A This compound D Lanosterol 14α-demethylase (CYP51) A->D Inhibits H Inhibition of Biofilm Formation A->H Prevents B Fungal Cell C Ergosterol Biosynthesis Pathway B->C C->D contains E Ergosterol Synthesis Disrupted D->E leads to F Accumulation of Toxic Sterols E->F G Altered Cell Membrane Integrity F->G I Fungal Cell Death G->I H->I

Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on standard laboratory procedures for similar compounds.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the primary literature by Xu et al. in the European Journal of Medicinal Chemistry, 2020, volume 198, article 112360. While the full text of this article is not publicly available through the conducted searches, a general synthetic scheme for this class of miconazole analogues can be outlined as a multi-step process. This typically involves the synthesis of an imidazole-containing intermediate followed by its reaction with a selenium-containing side chain. Researchers should refer to the cited publication for the precise reaction conditions, stoichiometry, and purification methods.

A representative, though not specific, workflow for the synthesis of similar imidazole derivatives is as follows:

G General Synthetic Workflow for Miconazole Analogues A Starting Materials (e.g., substituted phenacyl bromide, imidazole) B Synthesis of Imidazole Core A->B C Intermediate 1 (Imidazole derivative) B->C G Coupling Reaction C->G D Starting Materials for Side Chain (e.g., substituted benzyl bromide, selenium source) E Synthesis of Selenyl Side Chain D->E F Intermediate 2 (Selenyl-containing moiety) E->F F->G H Crude Product G->H I Purification (e.g., Column Chromatography) H->I J This compound I->J

General Synthetic Workflow
In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[2][6][7]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Microdilution Plates: The antifungal agent is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the control well (containing no antifungal agent).

Hemolysis Assay

The hemolytic activity of this compound was assessed using fresh rabbit erythrocytes.[8]

  • Preparation of Erythrocyte Suspension: Freshly collected rabbit blood is centrifuged to pellet the red blood cells. The plasma and buffy coat are removed, and the erythrocytes are washed multiple times with phosphate-buffered saline (PBS). A final suspension of erythrocytes (e.g., 2% v/v) is prepared in PBS.

  • Incubation with Antifungal Agent: The antifungal agent is serially diluted in PBS in microcentrifuge tubes. The erythrocyte suspension is added to each tube. A positive control (100% hemolysis) is prepared by adding a lytic agent (e.g., Triton X-100 or distilled water), and a negative control (0% hemolysis) consists of erythrocytes in PBS alone.

  • Incubation: The tubes are incubated at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

  • Measurement of Hemolysis: After incubation, the tubes are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Conclusion

This compound represents a promising lead compound in the development of new antifungal therapies. Its potent and broad-spectrum activity, coupled with its efficacy against resistant strains, highlights the potential of selenium-containing miconazole analogues. Further in vivo studies and toxicological profiling are warranted to fully elucidate its therapeutic potential. The detailed methodologies provided herein offer a foundation for researchers to further investigate this and similar compounds.

References

Technical Guide: Target Identification of Antifungal Agent 59 in Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action. This document provides a comprehensive technical overview of the methodologies and data associated with the target identification of a novel investigational antifungal, designated "Agent 59." This agent demonstrates potent, broad-spectrum activity against clinically relevant pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The primary mechanism of action for Agent 59 has been identified as the inhibition of β-(1,3)-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This guide details the experimental workflows, quantitative data, and key signaling pathways involved in the elucidation of this target.

Introduction

Systemic fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited to a few drug classes, and resistance is a growing concern.[1][2] The development of new antifungals with novel targets is therefore a critical unmet need.[2] "Antifungal Agent 59" emerged from a high-throughput screening campaign and represents a promising candidate for development. This guide outlines the systematic approach taken to identify its molecular target.

Initial characterization of this compound, a synthetic aminoglycoside analogue, revealed potent in vitro activity against a panel of pathogenic fungi.[3] Unlike traditional aminoglycosides that target bacterial ribosomes, modifications to the 3", 4", and 6" positions of the parent molecule resulted in a compound with enhanced antifungal properties and minimal antibacterial effects.[3]

Data Presentation: In Vitro Antifungal Activity

The initial assessment of this compound involved determining its minimum inhibitory concentration (MIC) against a panel of pathogenic fungi using standardized broth microdilution methods (CLSI and EUCAST).[4] The results demonstrated broad-spectrum fungicidal activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansSC53140.1250.25
Candida glabrataATCC 20010.250.5
Aspergillus fumigatusAf2930.060.125
Cryptococcus neoformansH990.1250.25
Fluconazole-Resistant C. albicans12-990.250.5

Experimental Protocols: Target Identification Workflow

A multi-pronged approach was employed to identify the molecular target of this compound. This involved a combination of genetic, biochemical, and biophysical methods.

Chemical Genomics and Haploinsufficiency Profiling (HIP)

Objective: To generate a hypothesis for the mechanism of action by identifying gene deletions that confer hypersensitivity to the compound.

Methodology:

  • A genome-wide collection of heterozygous Saccharomyces cerevisiae deletion mutants was screened for hypersensitivity to a sub-lethal concentration of this compound.

  • Strains were grown in 96-well plates in the presence of 0.5x MIC of Agent 59.

  • Optical density (OD₆₀₀) was monitored over 48 hours to identify strains with significant growth defects compared to wild-type.

  • The identity of sensitive mutants was confirmed by sequencing the molecular barcodes unique to each deletion strain.

Results: The HIP screen revealed that heterozygous deletion of genes related to cell wall biosynthesis, particularly FKS1, rendered the cells highly sensitive to Agent 59. FKS1 encodes the catalytic subunit of β-(1,3)-glucan synthase.

In Vitro Enzyme Inhibition Assay

Objective: To directly assess the inhibitory activity of this compound against β-(1,3)-glucan synthase.

Methodology:

  • Microsomal fractions containing β-(1,3)-glucan synthase were isolated from Candida albicans.

  • The enzyme activity was measured by quantifying the incorporation of radiolabeled UDP-glucose into glucan polymer.

  • The assay was performed in the presence of varying concentrations of this compound.

  • The half-maximal inhibitory concentration (IC₅₀) was determined by fitting the dose-response data to a sigmoidal curve.

Results: this compound directly inhibited the activity of β-(1,3)-glucan synthase in a dose-dependent manner.

Table 2: In Vitro Inhibition of β-(1,3)-Glucan Synthase

CompoundSource of EnzymeIC₅₀ (ng/mL)
This compound Candida albicans1.5
Caspofungin (Control)Candida albicans0.5
Spontaneous Resistant Mutant Generation and Whole-Genome Sequencing

Objective: To identify the target gene through mutations that confer resistance to this compound.[2]

Methodology:

  • High-density cultures of C. albicans were plated on solid media containing 4x, 8x, and 16x the MIC of this compound.

  • Colonies that grew at these high concentrations were isolated as spontaneous resistant mutants.

  • The resistance phenotype was confirmed by re-testing the MIC.

  • Genomic DNA was extracted from the resistant mutants and the parental strain.

  • Whole-genome sequencing was performed, and single nucleotide polymorphisms (SNPs) were identified by aligning the reads to the reference genome.

Results: The majority of the resistant mutants harbored non-synonymous mutations in the FKS1 gene, specifically in regions known to be critical for substrate binding and catalysis.

Visualizations: Pathways and Workflows

Target Identification Workflow

The logical flow of the experimental approach to identify the target of this compound is depicted below.

G cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Target Validation cluster_3 Conclusion High-Throughput Screening High-Throughput Screening Hit Compound (Agent 59) Hit Compound (Agent 59) High-Throughput Screening->Hit Compound (Agent 59) MIC Testing MIC Testing Hit Compound (Agent 59)->MIC Testing Chemical Genomics (HIP) Chemical Genomics (HIP) MIC Testing->Chemical Genomics (HIP) Hypothesis: Cell Wall Target Hypothesis: Cell Wall Target Chemical Genomics (HIP)->Hypothesis: Cell Wall Target Resistant Mutant Generation Resistant Mutant Generation Hypothesis: Cell Wall Target->Resistant Mutant Generation Enzyme Inhibition Assay Enzyme Inhibition Assay Hypothesis: Cell Wall Target->Enzyme Inhibition Assay Whole-Genome Sequencing Whole-Genome Sequencing Resistant Mutant Generation->Whole-Genome Sequencing Mutations in FKS1 Mutations in FKS1 Whole-Genome Sequencing->Mutations in FKS1 Target Confirmed: Fks1p Target Confirmed: Fks1p Mutations in FKS1->Target Confirmed: Fks1p Direct Inhibition of Fks1p Direct Inhibition of Fks1p Enzyme Inhibition Assay->Direct Inhibition of Fks1p Direct Inhibition of Fks1p->Target Confirmed: Fks1p

Caption: Experimental workflow for the target identification of this compound.

Mechanism of Action: Inhibition of the Fungal Cell Wall Synthesis Pathway

This compound disrupts the integrity of the fungal cell wall by inhibiting a key enzyme in its synthesis. The diagram below illustrates the targeted pathway.

G cluster_cell Fungal Cell UDP-Glucose UDP-Glucose Fks1p (β-1,3-glucan synthase) Fks1p (β-1,3-glucan synthase) UDP-Glucose->Fks1p (β-1,3-glucan synthase) β-1,3-glucan β-1,3-glucan Fks1p (β-1,3-glucan synthase)->β-1,3-glucan Fungal Cell Wall Fungal Cell Wall β-1,3-glucan->Fungal Cell Wall Agent 59 Agent 59 Agent 59->Fks1p (β-1,3-glucan synthase) Inhibition

References

Preliminary Cytotoxicity Profile of Antifungal Agent 59: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 59 has been identified as a promising novel antifungal compound derived from the aminoglycoside antibiotic, Kanamycin B. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this agent. While specific quantitative data for this compound is not publicly available, this document outlines the typical experimental protocols used for evaluating the cytotoxicity of such compounds and presents illustrative data based on related molecules. This guide is intended to serve as a resource for researchers in the fields of antifungal drug discovery and development, providing a framework for the assessment of the toxicological profile of new chemical entities.

Introduction

This compound is a semi-synthetic derivative of Kanamycin B, an established antibacterial agent. Modifications at the 3″-, 4″-, and 6″-positions of the Kanamycin B scaffold have resulted in a significant shift in its antimicrobial activity, conferring potent antifungal properties.[1] Early studies have indicated that this class of compounds exhibits considerable efficacy against a range of yeasts, oomycetes, and other fungi, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 3.9 to 31.3 μg/mL.[1] Another source has cited MIC values as low as 0.01-1 μg/mL and has noted its ability to inhibit fungal biofilm formation.

The development of novel antifungal agents is often hampered by toxicity issues. Therefore, a thorough evaluation of the cytotoxic potential of new candidates is a critical step in the drug development pipeline. This guide details the standard methodologies for assessing the in vitro cytotoxicity of antifungal compounds, using this compound as a focal point.

Experimental Protocols

The following sections describe the detailed experimental protocols for key cytotoxicity assays relevant to the preliminary assessment of antifungal agents.

Mammalian Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

2.1.1. Principle

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

2.1.2. Materials

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or test compound)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

2.1.3. Procedure

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to the desired concentrations. The cell culture medium is replaced with fresh medium containing the different concentrations of the test compound. A vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Hemolysis Assay

The hemolysis assay is used to assess the lytic effect of a compound on red blood cells (erythrocytes), providing an indication of its potential to cause membrane damage.

2.2.1. Principle

When red blood cells are lysed, hemoglobin is released. The amount of released hemoglobin can be quantified by measuring the absorbance of the supernatant at a specific wavelength.

2.2.2. Materials

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound (or test compound)

  • Triton X-100 (positive control for 100% hemolysis)

  • 96-well microplates

  • Centrifuge

  • Microplate reader

2.2.3. Procedure

  • RBC Preparation: RBCs are washed three times with PBS by centrifugation and resuspended to a final concentration of 2% (v/v) in PBS.

  • Compound Incubation: 100 µL of the RBC suspension is added to 100 µL of serially diluted this compound in a 96-well plate. A negative control (PBS) and a positive control (Triton X-100) are included.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Supernatant Transfer: 100 µL of the supernatant from each well is transferred to a new 96-well plate.

  • Absorbance Measurement: The absorbance of the supernatant is measured at 540 nm.

  • Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Data Presentation

While specific quantitative cytotoxicity data for this compound is not available in the public domain, research on structurally related Kanamycin B analogues with alkyl chains at the 6"-position has indicated that these compounds are "not toxic at their antifungal MIC values" and are "relatively less hemolytic than...amphotericin B". The following tables are illustrative examples of how such data would be presented.

Table 1: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines (Hypothetical Data)

Cell LineIncubation Time (h)IC50 (µg/mL)
HEK29324> 100
HepG224> 100
HEK2934885.2
HepG24892.5

Table 2: Hemolytic Activity of this compound (Hypothetical Data)

Concentration (µg/mL)% Hemolysis
10< 1%
502.5%
1005.1%
Amphotericin B (10 µg/mL)85%

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity evaluation of a novel antifungal candidate.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_data Data Analysis cluster_output Output compound This compound Stock mtt MTT Assay compound->mtt hemolysis Hemolysis Assay compound->hemolysis cells Mammalian Cell Culture cells->mtt rbcs Red Blood Cell Suspension rbcs->hemolysis viability Cell Viability Calculation mtt->viability hemolysis_calc Hemolysis Percentage Calculation hemolysis->hemolysis_calc ic50 IC50 Determination viability->ic50 report Cytotoxicity Profile Report ic50->report hemolysis_calc->report

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Conclusion

The preliminary assessment of the cytotoxic profile of this compound is a critical component of its preclinical development. Based on the available information for related compounds, it is anticipated that this agent will exhibit a favorable safety profile with low cytotoxicity towards mammalian cells at its effective antifungal concentrations. The experimental protocols detailed in this guide provide a robust framework for conducting these essential studies. Further research is warranted to generate specific quantitative data for this compound to fully elucidate its therapeutic potential. No specific signaling pathways associated with the potential cytotoxicity of this compound have been identified in the current literature. Future investigations could explore this aspect to gain a more comprehensive understanding of its mechanism of action and potential off-target effects.

References

Unraveling the Molecular Activity of Antifungal Agent 59: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 59 is a novel semi-synthetic compound derived from the aminoglycoside antibiotic Kanamycin B. Through targeted chemical modifications, its biological activity has been pivoted from antibacterial to antifungal, presenting a promising avenue for the development of new therapeutics against fungal pathogens. This technical guide provides a comprehensive overview of the molecular basis of this compound's activity, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Molecular Basis of Activity

The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. Unlike traditional antifungal agents that inhibit ergosterol biosynthesis or cell wall synthesis, this compound, an amphiphilic molecule, is believed to directly interact with the fungal membrane, leading to pore formation and increased permeability. This ultimately results in the leakage of cellular contents and cell death.[1][2] This mode of action is attributed to the chemical modifications of the parent Kanamycin B molecule, specifically the introduction of an alkyl chain that enhances its interaction with the fungal cell membrane.[3]

Quantitative Data

The in vitro efficacy of this compound has been determined against a range of clinically relevant fungal species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible growth, are summarized in the table below.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans0.01 - 0.02[4][5]
Candida glabrata1[4][5]
Candida krusei0.06[4][5]
Candida parapsilosis0.02[4][5]
Candida zeylanoides0.25[4][5]
Cryptococcus neoformans0.25[4][5]
Aspergillus fumigatus1[4][5]
Fusarium graminearum31.3[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the modification of Kanamycin B, as outlined in patent US 2011/0130357 A1.[3] The process involves a multi-step chemical synthesis:

  • Glycosylation: A protected azido-neamine core is glycosylated to introduce the desired sugar moieties.

  • Introduction of Alkyl Chain: A C8 alkyl chain is introduced at the O4-position of ring III of the Kanamycin B scaffold. This step is crucial for its antifungal activity.

  • Deacetylation: Removal of acetyl protecting groups.

  • Staudinger Reduction: Reduction of the azido groups to amino groups.

  • Hydrogenolysis: Removal of benzyl protecting groups to yield the final active compound.

Antifungal Susceptibility Testing (Broth Microdilution)

The MIC values were likely determined using a standardized broth microdilution method, such as the one described by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in 96-well microtiter plates containing a fungal growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Visualizations

Proposed Mechanism of Action of this compound

Proposed Mechanism of Action of this compound Antifungal_agent_59 This compound (Amphiphilic Kanamycin B Analog) Fungal_Cell_Membrane Fungal Cell Membrane Antifungal_agent_59->Fungal_Cell_Membrane Targets Membrane_Interaction Interaction with Membrane Components Fungal_Cell_Membrane->Membrane_Interaction Pore_Formation Pore Formation & Membrane Disruption Membrane_Interaction->Pore_Formation Leakage Leakage of Cellular Contents (Ions, Metabolites) Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Serial_Dilutions Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Plates with Fungal Suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Plates Visually or Spectrophotometrically Read Plates Incubation->Read_Plates Determine_MIC Determine MIC Value Read_Plates->Determine_MIC Potential Downstream Signaling Effects of Membrane Stress Membrane_Stress Membrane Stress (induced by this compound) HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Membrane_Stress->HOG_Pathway Activates CWI_Pathway Cell Wall Integrity (CWI) Pathway Membrane_Stress->CWI_Pathway Activates Stress_Response Cellular Stress Response HOG_Pathway->Stress_Response CWI_Pathway->Stress_Response Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response->Cell_Cycle_Arrest Apoptosis Programmed Cell Death (Apoptosis) Stress_Response->Apoptosis Survival_Adaptation Survival/Adaptation (at sub-lethal concentrations) Stress_Response->Survival_Adaptation

References

Technical Guide: Physicochemical Properties of Novel Antifungal Agents - A Focus on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference Compound: Antifungal Agent 59 (Compound A23) Chemical Formula: C18H15BrF2N2Se CAS Number: 2422019-96-1

Disclaimer: Specific solubility and stability data for this compound in various solvents are not publicly available in the cited literature. The following guide provides a comprehensive overview of the standard methodologies and best practices for determining these critical parameters for novel antifungal compounds, with illustrative examples.

Introduction

The successful development of a new antifungal agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, formulation development, and shelf-life. This technical guide outlines the standard experimental protocols for assessing the solubility and stability of novel antifungal compounds, using this compound, a miconazole analogue containing selenium, as a case study for the application of these methods. While specific data for this compound is not available in the public domain, the methodologies described herein are the industry standard for generating such essential data.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and, consequently, its therapeutic efficacy. Solubility studies are typically performed in a range of aqueous and organic solvents relevant to physiological conditions and formulation processes.

Illustrative Solubility Data Presentation

The following table is a template demonstrating how solubility data for a novel antifungal agent would be presented. The values are hypothetical and for illustrative purposes only.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25< 0.01Shake-flask
pH 1.2 Buffer (Simulated Gastric Fluid)370.05Shake-flask
pH 6.8 Buffer (Simulated Intestinal Fluid)37< 0.01Shake-flask
Ethanol2515.2HPLC
Methanol2525.8HPLC
Dimethyl Sulfoxide (DMSO)25> 100HPLC
Polyethylene Glycol 400 (PEG 400)2545.3HPLC
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

  • Preparation: An excess amount of the antifungal agent is added to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial).

  • Equilibration: The container is agitated at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: An aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not bind the compound), and diluted as necessary. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

A visual representation of this workflow is provided below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess antifungal agent to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Filter and dilute supernatant C->D E Quantify concentration by HPLC D->E

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment

Stability testing provides evidence of how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Illustrative Stability Data Presentation

The following table is a template for presenting stability data for a novel antifungal agent under accelerated conditions. The values are hypothetical.

Storage ConditionTime PointAppearancePurity (%) by HPLCDegradation Products (%)
40°C / 75% RH0 monthsWhite to off-white powder99.8< 0.1
40°C / 75% RH3 monthsWhite to off-white powder99.50.3
40°C / 75% RH6 monthsWhite to off-white powder99.10.7
Experimental Protocol for Stability Studies

Stability studies are conducted according to ICH (International Council for Harmonisation) guidelines.

  • Batch Selection: Stability studies should be performed on at least one batch of the API.

  • Container Closure System: The API should be stored in a container closure system that simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term testing: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: For long-term studies, samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[1][2]

  • Analytical Methods: A validated stability-indicating analytical method (typically HPLC) is used to detect any changes in the purity and degradation of the API. Other tests may include appearance, water content, and crystal form.

A logical flow for initiating a stability study is depicted below.

G cluster_start Study Initiation cluster_conditions Storage Conditions cluster_testing Testing Schedule cluster_analysis Analysis A Select API Batch B Define Container Closure System A->B C Long-term Storage (e.g., 25°C/60% RH) B->C D Accelerated Storage (e.g., 40°C/75% RH) B->D E Test at defined time points C->E D->E F Analyze using stability- indicating methods E->F

Caption: Logical workflow for the initiation and execution of a stability study.

Conclusion

While specific experimental data for this compound is not publicly accessible, this guide provides the necessary framework for researchers and drug development professionals to design and execute robust solubility and stability studies for novel antifungal compounds. The methodologies outlined are based on established scientific principles and regulatory guidelines, ensuring the generation of high-quality data essential for advancing new therapeutic agents from the laboratory to clinical application.

References

Technical Guide: Initial Screening of "Antifungal Agent 59" Against Drug-Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for a novel antifungal candidate, designated "Antifungal agent 59" (also identified as compound A23). The document details its in vitro efficacy against a range of pathogenic fungi, outlines standardized experimental protocols for its evaluation, and illustrates its proposed mechanism of action.

Data Presentation

The in vitro antifungal activity of "this compound" was determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal species. The available data indicates potent activity, particularly against Candida species.

Table 1: In Vitro Antifungal Activity of this compound (Compound A23)

Fungal Strain MIC (μg/mL)
Candida albicans 0.01-0.02[1][2]
Candida parapsilosis 0.02[1]
Candida krusei 0.06[1]
Candida zeylanoides 0.25[1]
Candida glabrata 1[1]
Cryptococcus neoformans 0.25[1][3]

| Aspergillus fumigatus | 1[1] |

Note: Data is based on publicly available information, which cites the primary research by Xu H, et al. in the European Journal of Medicinal Chemistry (2020).[1]

Experimental Protocols

The following protocols are representative methodologies for the initial screening of a novel antifungal agent, based on established standards.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[4][5][6][7][8][9][10]

  • Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Materials:

    • "this compound" stock solution (typically in DMSO).

    • Sterile, 96-well, U-bottom microtiter plates.

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS).

    • Standardized fungal isolates, including drug-susceptible and resistant strains.

    • Sterile saline or phosphate-buffered saline (PBS).

    • Spectrophotometer or McFarland standards for inoculum preparation.

    • Humidified incubator.

  • Procedure:

    • Inoculum Preparation:

      • Yeasts (Candida spp., Cryptococcus spp.): Cultures are grown on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 to yield a final concentration of 0.5–2.5 x 10³ CFU/mL in the test wells.[7]

      • Filamentous Fungi (Aspergillus spp.): Cultures are grown on Potato Dextrose Agar for 3-7 days to encourage sporulation. Conidia are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a specified transmittance and then diluted in RPMI 1640 to achieve a final inoculum of 0.4–5 x 10⁴ CFU/mL.[11][12]

    • Antifungal Dilution: A twofold serial dilution of "this compound" is prepared directly in the microtiter plate using RPMI 1640 medium.

    • Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well (positive growth control) and an uninoculated well (sterility control) are included.

    • Incubation: Plates are incubated at 35°C for 24–48 hours for yeasts or 48–72 hours for molds, until clear growth is visible in the control well.[7][11]

    • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., ≥50% inhibition for azoles against yeasts) compared to the drug-free control.

This method quantifies the ability of an antifungal agent to prevent the formation of biofilms.[13][14]

  • Objective: To measure the biomass of a fungal biofilm and determine the inhibitory effect of an antifungal agent.

  • Materials:

    • "this compound".

    • Sterile, 96-well, flat-bottom microtiter plates.

    • Standardized fungal inoculum.

    • Growth medium conducive to biofilm formation (e.g., RPMI 1640 with 2% glucose).

    • Crystal violet solution (0.1%–0.4% w/v).[13]

    • Destaining solution (e.g., 95% ethanol or 33% acetic acid).

    • Microplate reader.

  • Procedure:

    • Assay Setup: The wells of the microtiter plate are filled with serial dilutions of "this compound" and the standardized fungal inoculum.

    • Incubation: The plate is incubated at 37°C for 24–48 hours to allow for biofilm development.

    • Washing: Non-adherent, planktonic cells are removed by gently washing the wells with PBS.

    • Staining: The remaining biofilms are stained with a crystal violet solution for approximately 15 minutes.[14]

    • Washing: Excess stain is removed by washing with water.

    • Destaining: The crystal violet bound to the biofilm is solubilized by adding a destaining solution.

    • Quantification: The absorbance of the destaining solution is measured at a wavelength of 570-595 nm. The intensity of the color is proportional to the biofilm biomass.[13][15] The percentage of biofilm inhibition is calculated relative to the untreated control.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_mic MIC Determination cluster_biofilm Biofilm Inhibition Assay cluster_analysis Data Analysis A This compound Stock Preparation C Serial Dilution in 96-Well Plate A->C G Inoculation into Plate with Agent A->G B Fungal Culture & Inoculum Standardization D Inoculation of Fungal Suspension B->D B->G C->D E Incubation (24-72h) D->E F Visual/Spectrophotometric Reading of MIC E->F L Determination of MIC Values F->L H Incubation for Biofilm Formation (24-48h) G->H I Washing of Planktonic Cells H->I J Crystal Violet Staining I->J K Destaining & Absorbance Reading J->K M Calculation of Biofilm Inhibition (%) K->M

Caption: Experimental workflow for the initial screening of this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol (Essential for membrane integrity) Lanosterol->Ergosterol Multiple Steps after demethylation ToxicSterols Accumulation of 14α-methylated sterols (Membrane disruption) Lanosterol->ToxicSterols Pathway shunted when inhibited CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Agent59 This compound Agent59->CYP51 Inhibition

Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Based on preliminary mechanistic studies of its analogues, "this compound" is believed to exert its effect by inhibiting Lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the fungal ergosterol biosynthesis pathway.[16][17] This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately compromising membrane integrity and cell growth.[18][19][20] This mechanism is shared with the azole class of antifungal drugs.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 59

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. A critical step in the preclinical evaluation of a new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This application note provides a detailed protocol for determining the MIC of the novel investigational compound, "Antifungal agent 59," against pathogenic fungi.

The methodology described herein is based on the widely recognized broth microdilution method, consistent with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] These standardized procedures are essential for ensuring the reproducibility and comparability of antifungal susceptibility testing results across different laboratories.[5][6] This protocol is intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new antifungal therapies.

Materials and Reagents

Fungal Strains
  • Test isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Quality control (QC) strains with known MIC values for standard antifungal agents (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).

Culture Media and Reagents
  • Growth Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture maintenance.

  • Test Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[7][8]

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Control Antifungals: Stock solutions of standard antifungal agents (e.g., fluconazole, amphotericin B).

  • Solvent: The same solvent used to dissolve this compound, for use in the drug-free control wells.

  • Sterile saline (0.85% NaCl) or sterile phosphate-buffered saline (PBS).

  • Spectrophotometer.

  • Sterile, flat-bottom 96-well microtiter plates.[8]

  • Sterile reagent reservoirs.

  • Multichannel and single-channel pipettes.

  • Incubator.

  • Microplate reader (optional, for spectrophotometric reading).

Experimental Protocol

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Preparation of Fungal Inoculum
  • Fungal Culture: Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.

  • Inoculum Suspension:

    • For Yeasts: Harvest several colonies from the fresh culture and suspend in 5 mL of sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • For Molds: Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[4]

  • Working Inoculum: Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[4]

Preparation of Antifungal Dilutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration at least 100 times the highest final concentration to be tested.

  • Serial Dilutions: Perform a two-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in microcentrifuge tubes.[2] The typical concentration range for a new agent might be from 64 µg/mL to 0.06 µg/mL.

  • Plate Setup: Add 100 µL of each antifungal dilution to the appropriate wells of a sterile 96-well flat-bottom microtiter plate.

Inoculation and Incubation
  • Inoculation: Add 100 µL of the working fungal inoculum to each well containing the antifungal dilution, as well as to the growth control wells. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control (Drug-Free): 100 µL of RPMI 1640 medium (with solvent, if applicable) + 100 µL of working inoculum.

    • Sterility Control: 200 µL of RPMI 1640 medium without inoculum.

  • Incubation: Incubate the plates at 35°C. The incubation period will vary depending on the fungal species: 24-48 hours for most Candida species and 48-72 hours for Cryptococcus and most molds.[9]

Determination of MIC
  • Visual Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins, this is typically a ≥50% reduction in turbidity. For polyenes like amphotericin B, complete inhibition of growth is the endpoint.[3]

  • Spectrophotometric Reading (Optional): The plate can be read using a microplate reader at a wavelength of 405 nm or 530 nm. The MIC50 is the concentration that shows a 50% reduction in optical density (OD) compared to the growth control.

Data Presentation

The MIC values obtained for this compound and control drugs should be summarized in a clear and structured table.

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 900280.250.50.25
Candida glabrata Clinical Isolate 11160.5
Candida parapsilosis ATCC 22019 (QC)0.520.125
Aspergillus fumigatus ATCC 2043050.125N/A1
Cryptococcus neoformans H990.0640.25

Diagrams

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Fungal Inoculum C 3. Dispense Antifungal Dilutions into 96-Well Plate A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Inoculate Plate with Fungal Suspension C->D E 5. Incubate at 35°C D->E F 6. Read and Record Results (Visual or Spectrophotometric) E->F G 7. Determine MIC F->G MIC_Interpretation Start MIC Value for this compound Compare Compare with Established Breakpoints* Start->Compare Susceptible Susceptible (S) Compare->Susceptible MIC ≤ S Breakpoint Intermediate Intermediate (I) or Susceptible Dose-Dependent (SDD) Compare->Intermediate S < MIC < R Resistant Resistant (R) Compare->Resistant MIC ≥ R Breakpoint Note *Breakpoints are established based on MIC distributions, PK/PD data, and clinical outcomes. Compare->Note

References

Application Notes and Protocols for Antifungal Agent 59 in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic candidiasis is a life-threatening invasive fungal infection, particularly prevalent in immunocompromised individuals, with high mortality rates despite available antifungal therapies. The emergence of drug-resistant Candida species necessitates the development of novel antifungal agents. This document provides detailed protocols and application notes for the preclinical evaluation of a novel investigational antifungal, "Antifungal Agent 59," in a well-established murine model of systemic candidiasis. The protocols outlined below cover the induction of infection, administration of the agent, and subsequent evaluation of its efficacy through survival analysis and determination of fungal burden in target organs.

Mechanism of Action (Hypothesized)

This compound is a novel synthetic compound hypothesized to inhibit the fungal enzyme 1,3-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucan, an essential component of the fungal cell wall.[1] Inhibition of this pathway leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis. This targeted mechanism is expected to have high specificity for fungal cells with minimal off-target effects on mammalian cells, which lack a cell wall.

cluster_fungal_cell Fungal Cell AA59 This compound GlucanSynthase 1,3-β-D-Glucan Synthase AA59->GlucanSynthase Inhibits BetaGlucan β-Glucan Synthesis GlucanSynthase->BetaGlucan CellWall Cell Wall Integrity BetaGlucan->CellWall CellLysis Osmotic Instability & Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Hypothesized mechanism of action for this compound.

Data Presentation

The efficacy of this compound was evaluated in a murine model of systemic candidiasis. Key quantitative data are summarized below.

Table 1: Survival Analysis of Mice with Systemic Candidiasis

Treatment GroupDose (mg/kg)No. of MiceMedian Survival (Days)Percent Survival (Day 30)
Vehicle Control (Saline)-10810%
This compound5101840%
This compound1010>3070%
Fluconazole10102560%

Table 2: Fungal Burden in Kidneys and Spleen at Day 4 Post-Infection

Treatment GroupDose (mg/kg)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)Mean Fungal Burden in Spleen (log10 CFU/g ± SD)
Vehicle Control (Saline)-6.8 ± 0.55.2 ± 0.4
This compound55.1 ± 0.63.9 ± 0.5
This compound103.9 ± 0.72.8 ± 0.6
Fluconazole104.2 ± 0.53.1 ± 0.4

Experimental Protocols

Preparation of Candida albicans Inoculum

This protocol describes the preparation of C. albicans for inducing systemic infection in mice.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) agar plates and broth

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer

  • Centrifuge

Procedure:

  • Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[2]

  • Harvest the yeast cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in sterile PBS and determine the cell density using a spectrophotometer (OD600) and confirm by counting with a hemocytometer.

  • Adjust the final concentration to 2.5 x 10^6 cells/mL in sterile PBS for the infection.

Murine Model of Systemic Candidiasis

This protocol details the establishment of a systemic C. albicans infection in mice via intravenous injection.[3][4]

Materials:

  • Female C57BL/6 mice (6-8 weeks old).[5]

  • C. albicans inoculum (prepared as above).

  • Insulin syringes with 28G needles.

  • Heating lamp or pad.

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • On the day of infection, gently warm the mice using a heating lamp to dilate the lateral tail veins.

  • Administer 200 µL of the C. albicans inoculum (containing 5 x 10^5 live cells) intravenously into the lateral tail vein.[5]

  • Monitor the mice daily for signs of illness, including weight loss, lethargy, and ruffled fur.

  • For survival studies, monitor mice for up to 30 days.[5]

Administration of this compound

This protocol outlines the treatment of infected mice with this compound.

Materials:

  • This compound (solubilized in a sterile vehicle, e.g., saline with 5% DMSO).

  • Vehicle control solution.

  • Fluconazole (positive control).

  • Appropriate syringes and needles for the chosen route of administration (e.g., intraperitoneal, oral gavage).

Procedure:

  • Begin treatment 24 hours post-infection.

  • Divide the infected mice into treatment groups (e.g., Vehicle Control, this compound at low and high doses, Fluconazole).

  • Administer the assigned treatment once daily for a specified duration (e.g., 7 consecutive days).

  • Administer the compounds via intraperitoneal injection or oral gavage, ensuring consistent timing each day.

Assessment of Fungal Burden

This protocol describes the quantification of C. albicans in target organs. The kidneys are a primary target organ in this model.[3]

Materials:

  • Sterile surgical instruments.

  • Sterile PBS with 0.025% Tween 20.

  • Tissue homogenizer.

  • YPD agar plates with antibiotics (e.g., penicillin/streptomycin) to prevent bacterial contamination.

  • Incubator.

Procedure:

  • At a predetermined time point (e.g., Day 4 post-infection), euthanize a subset of mice from each treatment group.

  • Aseptically harvest organs (e.g., kidneys, spleen, brain).

  • Weigh each organ.

  • Homogenize the organs in a fixed volume of sterile PBS.

  • Prepare serial dilutions of the tissue homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto YPD agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFU) and calculate the CFU per gram of tissue.

Experimental Workflow Visualization

cluster_endpoints Endpoint Analysis prep_inoculum Prepare C. albicans Inoculum infect_mice Induce Systemic Infection (IV Injection) prep_inoculum->infect_mice group_assignment Randomize into Treatment Groups infect_mice->group_assignment treatment Administer Treatment Daily (e.g., 7 days) group_assignment->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring fungal_burden Fungal Burden Analysis (Day 4) treatment->fungal_burden survival_analysis Survival Study (Monitor up to 30 days) monitoring->survival_analysis

Caption: Workflow for evaluating this compound in vivo.

References

Application Notes and Protocols: Antifungal Agent 59 in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 59 is a novel amphiphilic aminoglycoside derived from kanamycin B, demonstrating potent antifungal activity.[1] Unlike its parent compound, this compound's primary mechanism of action is the perturbation of the fungal plasma membrane, leading to increased permeability and subsequent cell death.[1][2][3][4] This distinct mechanism makes it a promising candidate for combating fungal infections, particularly those associated with biofilms, which are notoriously resistant to conventional antifungal therapies. This document provides detailed protocols for assessing the efficacy of this compound in disrupting pre-formed fungal biofilms, along with data presentation guidelines and visualizations of the experimental workflow and proposed signaling pathways.

Mechanism of Action

This compound, and its close analog FG08, are characterized by a C8 alkyl chain modification on the kanamycin B scaffold. This structural change confers amphiphilicity, enabling the molecule to interact with and disrupt the fungal plasma membrane.[1][2][3] This disruption leads to a rapid increase in membrane permeability, as evidenced by the influx of membrane-impermeant dyes and the efflux of potassium ions.[1][4] This mode of action is distinct from traditional aminoglycosides that target protein synthesis.[3] The resulting membrane stress is hypothesized to activate downstream signaling pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, as the fungus attempts to mitigate the damage.

Data Presentation: Efficacy of this compound

While specific data on the percentage of pre-formed biofilm disruption by this compound is still emerging, the following tables present its minimum inhibitory concentrations (MICs) against various fungal species, which is a crucial indicator of its antifungal potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Fusarium graminearum31.3[1]
Various Fungi0.01 - 1[5][6]

Table 2: Biofilm Disruption Data for a Structurally Similar Amphiphilic Antimicrobial Peptide (Ctn[15-34]) against Candida albicans

Note: This data is provided as a representative example of biofilm disruption by a membrane-active agent, as specific quantitative disruption data for this compound on pre-formed biofilms is not yet widely published. The concentrations are presented in µM.

Treatment ConcentrationBiofilm Inhibition (%)Pre-formed Biofilm Eradication (%)Reference
10 µM (MIC)Not specifiedLow[4][7]
100 x MICEffective for drug-susceptible strainEffective for drug-susceptible strain, incomplete for resistant strain[7]

Experimental Protocols

Fungal Biofilm Formation

This initial step is crucial for subsequent disruption assays. Candida albicans is a commonly used model organism.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Broth (SDB)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculate C. albicans in SDB and incubate overnight at 30°C with shaking.

  • Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 106 cells/mL in RPMI-1640.

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

Crystal Violet Assay for Biofilm Disruption

This assay quantifies the total biofilm biomass.

Materials:

  • Pre-formed fungal biofilms in a 96-well plate

  • This compound stock solution

  • Sterile PBS

  • 0.1% Crystal Violet solution

  • 95% Ethanol

  • Microplate reader

Protocol:

  • After biofilm formation, gently aspirate the medium from the wells.

  • Wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells. Include a no-drug control.

  • Incubate the plate for a further 24 hours at 37°C.

  • Aspirate the medium and wash the wells twice with PBS.

  • Add 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells four times with 350 µL of sterile distilled water.

  • Add 200 µL of 95% ethanol to each well to solubilize the stain.

  • Incubate for 10-15 minutes with gentle shaking.

  • Transfer 100 µL of the ethanol-crystal violet solution to a new 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm disruption can be calculated as: [1 - (ODtreated / ODcontrol)] x 100.

XTT Reduction Assay for Metabolic Activity

This colorimetric assay measures the metabolic activity of the biofilm cells, providing an indication of cell viability.

Materials:

  • Pre-formed fungal biofilms in a 96-well plate

  • This compound stock solution

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (0.4 mM in acetone)

  • Sterile PBS

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the Crystal Violet Assay protocol to treat the pre-formed biofilms with this compound.

  • After the 24-hour treatment, gently wash the biofilms twice with 200 µL of sterile PBS.

  • Prepare the XTT-menadione solution by mixing 20 µL of menadione solution with 1 mL of XTT solution.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • The percentage of metabolic activity reduction can be calculated as: [1 - (Atreated / Acontrol)] x 100.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effects of this compound on its integrity.

Materials:

  • Biofilms grown on sterile glass-bottom dishes or coverslips

  • This compound

  • Fluorescent stains (e.g., FUN-1 for metabolic activity and Concanavalin A-Alexa Fluor conjugate for matrix visualization)

  • Confocal microscope

Protocol:

  • Grow biofilms on a suitable substrate for CLSM imaging.

  • Treat the biofilms with this compound as described previously.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with the desired fluorescent dyes according to the manufacturer's instructions. For example, stain with FUN-1 and Concanavalin A-Alexa Fluor 488 for 45 minutes at 37°C in the dark.

  • Gently wash the stained biofilms to remove excess dye.

  • Mount the sample on the confocal microscope.

  • Acquire z-stack images to visualize the biofilm architecture.

  • Analyze the images to assess changes in biofilm thickness, cell viability, and extracellular matrix distribution.

Visualizations

Experimental Workflow

G Experimental Workflow for Biofilm Disruption Assay cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification & Visualization A 1. Fungal Culture Preparation B 2. Inoculation into 96-well Plate A->B C 3. Incubation (24-48h, 37°C) B->C D 4. Addition of this compound C->D E 5. Incubation (24h, 37°C) D->E F Crystal Violet Assay (Biomass) E->F G XTT Assay (Metabolic Activity) E->G H Confocal Microscopy (Architecture) E->H

Caption: Workflow for assessing the disruption of fungal biofilms.

Proposed Signaling Pathway

G Proposed Signaling Pathway for this compound Action cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway Agent This compound Membrane Fungal Plasma Membrane Agent->Membrane Disruption Membrane Perturbation (Increased Permeability) Membrane->Disruption Stress Membrane Stress Disruption->Stress Death Cell Death Disruption->Death Wsc1 Wsc1/Mid2 (Sensors) Stress->Wsc1 Sln1 Sln1/Sho1 (Sensors) Stress->Sln1 Rho1 Rho1 GTPase Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_CWI MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_CWI CWI_Response Cell Wall Repair & Gene Expression MAPK_CWI->CWI_Response CWI_Response->Membrane Feedback HOG_MAPK HOG MAPK Cascade Sln1->HOG_MAPK Hog1 Hog1 HOG_MAPK->Hog1 HOG_Response Osmotic Stress Response & Glycerol Production Hog1->HOG_Response HOG_Response->Membrane Feedback

Caption: Proposed signaling cascade initiated by this compound.

References

Application Notes: High-Throughput Screening Assays Using Antifungal Agent 59

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal agent 59 is a potent, broad-spectrum antifungal compound, demonstrating significant inhibitory activity against a range of clinically relevant fungal pathogens. As an analogue of the aminoglycoside Kanamycin B, its mechanism of action is hypothesized to involve the disruption of crucial cellular processes within the fungal cell. These application notes provide detailed protocols for high-throughput screening (HTS) to determine the antifungal efficacy and assess the hemolytic activity of this compound, along with a proposed mechanism of action to guide further research.

Mechanism of Action (Hypothesized)

As a structural analogue of an aminoglycoside, this compound is proposed to exert its antifungal effect primarily by targeting fungal ribosomes, thereby inhibiting protein synthesis. This disruption of essential protein production leads to a cascade of downstream effects, ultimately resulting in cell death. Additionally, observed hemolytic activity at higher concentrations suggests a potential secondary mechanism involving interaction with and disruption of the fungal cell membrane. Further studies are warranted to fully elucidate the precise molecular targets and signaling pathways affected by this agent.

Quantitative Data Summary

The antifungal activity and hemolytic potential of this compound have been quantified and are summarized below for easy reference and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrainMIC (µg/mL)
Candida albicans(Clinical Isolate 1)0.02
Candida albicansATCC SC53140.01
Candida parapsilosis(Not Specified)0.02
Candida kruseiAS 2.10450.06
Candida zeylanoidesCGMCC2.37390.25
Cryptococcus neoformansCGMCC2.31610.25
Candida glabrata(Not Specified)1
Aspergillus fumigatus(Not Specified)1

Data sourced from publicly available information.

Table 2: Hemolytic Activity of this compound

Concentration (µg/mL)Hemolysis (%)
1Not Specified
2Not Specified
4Not Specified
893.47
16Not Specified

Data indicates significant hemolytic activity at a concentration of 8 µg/mL against rabbit red blood cells.[1]

Visualized Pathways and Workflows

Hypothesized Mechanism of Action of this compound

Hypothesized Mechanism of Action of this compound cluster_0 Fungal Cell A This compound (Extracellular) D Transport into Cytoplasm A->D Uptake H Membrane Disruption (at high concentrations) A->H Direct Interaction B Fungal Cell Wall C Fungal Cell Membrane E Binding to Fungal Ribosome D->E F Inhibition of Protein Synthesis E->F Blocks Translation G Cell Death (Fungicidal Effect) F->G H->G

Caption: Proposed mechanism of this compound.

High-Throughput Screening Workflow for MIC Determination

HTS Workflow for MIC Determination cluster_prep cluster_plate prep 1. Preparation plate 2. Plate Assay A Prepare Fungal Inoculum (e.g., in RPMI medium) D Add Fungal Inoculum to each well A->D B Prepare Serial Dilutions of This compound C Dispense Agent 59 dilutions into 96-well plate B->C incubate 3. Incubation F Incubate plates (e.g., 24-48 hours at 35°C) D->F E Include Positive (No Drug) & Negative (No Fungi) Controls read 4. Data Acquisition G Measure Fungal Growth (e.g., OD600 or Resazurin fluorescence) F->G analyze 5. Analysis H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for determining the MIC of this compound.

Experimental Protocols

Protocol 1: High-Throughput Broth Microdilution Assay for MIC Determination

This protocol details a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species in a 96-well format, suitable for HTS.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains of interest (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

  • Resazurin sodium salt (for viability staining, optional)

Procedure:

  • Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Harvest fungal cells and suspend them in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. d. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of this compound Stock and Dilutions: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. In a separate 96-well "dilution plate," perform a 2-fold serial dilution of the stock solution in RPMI-1640 medium to generate a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Assay Plating: a. Transfer 100 µL of each dilution from the "dilution plate" to a new "assay plate." b. Add 100 µL of the prepared fungal inoculum to each well of the assay plate, bringing the total volume to 200 µL. c. Controls:

    • Positive Control (Growth): 100 µL of RPMI medium + 100 µL of fungal inoculum.
    • Negative Control (No Growth): 200 µL of RPMI medium only.

  • Incubation: a. Seal the plates or use a lid to prevent evaporation. b. Incubate the plates at 35°C for 24 to 48 hours.

  • Determination of MIC: a. Visual Reading: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. b. Spectrophotometric Reading: Measure the optical density at 600 nm (OD600). The MIC is the concentration at which a significant reduction (e.g., ≥90%) in OD600 is observed compared to the positive control. c. (Optional) Resazurin Assay: Add 20 µL of resazurin solution (0.01% w/v) to each well and incubate for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) indicates cell viability. The MIC is the lowest concentration that remains blue.

Protocol 2: Hemolysis Assay

This protocol is for assessing the lytic effect of this compound on red blood cells (RBCs), providing an indication of its potential cytotoxicity.

Materials and Reagents:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Freshly collected rabbit red blood cells (or other mammalian RBCs)

  • Triton X-100 (1% v/v in PBS for positive control)

  • Sterile 96-well V-bottom microtiter plates

  • Centrifuge with a plate rotor

  • Plate reader (spectrophotometer)

Procedure:

  • Preparation of Red Blood Cell Suspension: a. Centrifuge whole blood at 1,000 x g for 10 minutes. b. Aspirate the plasma and buffy coat. c. Wash the RBC pellet three times with cold PBS. d. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Plating: a. Prepare serial dilutions of this compound in PBS in a 96-well plate (e.g., from 64 µg/mL to 1 µg/mL). b. Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the diluted compound. c. Controls:

    • Negative Control (0% Hemolysis): 100 µL of PBS + 100 µL of 2% RBC suspension.
    • Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100 + 100 µL of 2% RBC suspension.

  • Incubation: a. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis: a. Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm (A540), which corresponds to the amount of hemoglobin released.

  • Data Analysis: a. Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(A540_sample - A540_negative_control) / (A540_positive_control - A540_negative_control)] x 100

References

Application Notes and Protocols for In Vivo Studies of Antifungal Agent 59

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 59 is a novel synthetic miconazole analogue incorporating selenium, which has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains.[1] As a member of the azole class of antifungals, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5][6] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and leading to fungal cell death.[2][7] Furthermore, miconazole and its analogues can induce the production of reactive oxygen species (ROS) within fungal cells, contributing to their antifungal effect.[2][7][8]

These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, addressing its physicochemical properties and potential toxicities to guide researchers in preclinical efficacy and safety evaluations.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (μg/mL)
Candida albicans (fluconazole-susceptible)0.02
Candida albicans (fluconazole-resistant)0.01
Candida zeylanoides0.25
Cryptococcus neoformans0.25
Candida krusei0.06
Candida glabrata1
Candida parapsilosis0.02
Aspergillus fumigatus1

Data extracted from in vitro studies.

Table 2: Hemolytic Activity of this compound

Concentration (μg/mL)Hemolysis (%)
1Not specified
2Not specified
4Not specified
893.47
16Not specified

Data reflects activity against rabbit red blood cells. High hemolytic activity at 8 μg/mL indicates a potential for toxicity with systemic administration and underscores the need for careful formulation and dose selection.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration in Mice

Objective: To prepare a solubilized formulation of this compound suitable for intravenous injection in a murine model of systemic candidiasis.

Background: Azole antifungals, including miconazole analogues, are often poorly soluble in aqueous solutions.[6] Therefore, a vehicle is required to achieve a concentration suitable for in vivo administration. Given the reported hemolytic activity of this compound, a formulation that minimizes direct interaction with red blood cells is crucial. A co-solvent system using polyethylene glycol 400 (PEG 400) and sterile saline is a common approach for solubilizing lipophilic compounds for intravenous administration in preclinical studies.

Materials:

  • This compound (powder)

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile 0.9% saline solution

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Analytical balance

  • Laminar flow hood

Procedure:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the final concentration of this compound needed in the injection solution. For initial studies, a dose range starting below the concentration showing significant hemolytic activity is recommended.

  • Weighing: In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance and place it in a sterile vial.

  • Solubilization in PEG 400: Add a minimal amount of sterile PEG 400 to the vial containing the powder. A starting ratio of 1:4 (drug to PEG 400 by weight) can be attempted. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution.

  • Dilution with Saline: Slowly add sterile 0.9% saline to the PEG 400 solution while vortexing to reach the final desired volume and concentration. The final concentration of PEG 400 in the formulation should be kept as low as possible, ideally not exceeding 20% (v/v), to minimize potential toxicity.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile, pyrogen-free vial.

  • Quality Control: Visually inspect the final formulation for any precipitation or particulates. If any are observed, the formulation should be discarded.

  • Storage: Store the prepared formulation at 2-8°C and protected from light. It is recommended to use the formulation within 24 hours of preparation. A stability study for longer storage should be conducted if required.

Protocol 2: In Vivo Efficacy Evaluation in a Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo antifungal efficacy of this compound in a systemic Candida albicans infection model in mice.

Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old) are commonly used.

  • Immunosuppression (optional but recommended for robust infection): To induce neutropenia, mice can be treated with cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on day -4 and day -1 prior to infection.

Procedure:

  • Infection: On day 0, infect mice with a sublethal dose of a fluconazole-resistant Candida albicans strain (e.g., 1 x 10^5 CFU/mouse) via the lateral tail vein.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer the prepared this compound formulation intravenously via the lateral tail vein.

    • Include a vehicle control group (receiving the PEG 400/saline vehicle only) and a positive control group (e.g., a clinically used antifungal like liposomal amphotericin B).

    • A typical treatment schedule would be once daily for 7 consecutive days.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for at least 14 days post-infection.

  • Endpoint Analysis:

    • Fungal Burden: At the end of the experiment (or at pre-determined time points), euthanize a subset of mice from each group. Harvest kidneys (the primary target organ in this model), homogenize the tissue, and perform serial dilutions for plating on appropriate agar (e.g., Sabouraud Dextrose Agar) to determine the fungal burden (CFU/gram of tissue).

    • Survival: Record and plot survival data for each group.

Mandatory Visualizations

Antifungal_Agent_59_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Ergosterol-dependent integrity) Ergosterol->Membrane structural component CYP51->Ergosterol biosynthesis CellDeath Fungal Cell Death Membrane->CellDeath Disruption leads to ROS Reactive Oxygen Species (ROS) (Oxidative Stress) ROS->CellDeath Damage leads to Agent59 This compound (Miconazole Analogue) Agent59->CYP51 Inhibition Agent59->ROS Induction

Caption: Mechanism of action of this compound.

In_Vivo_Efficacy_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A1 Immunosuppression of Mice (optional, e.g., cyclophosphamide) B1 Intravenous Infection (Day 0) A1->B1 A2 Culture of Candida albicans A2->B1 B2 Treatment Initiation (Day 1) - this compound - Vehicle Control - Positive Control B1->B2 B3 Daily Monitoring (Weight, Clinical Signs, Survival) B2->B3 C1 Endpoint Determination (e.g., Day 14) B3->C1 C2 Fungal Burden Analysis (Kidney Homogenates) C1->C2 C3 Survival Analysis C1->C3

Caption: Workflow for in vivo efficacy testing.

References

Application Note: High-Throughput Quantification of Antifungal Agent 59 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "Antifungal agent 59" in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision. The described method has been validated according to FDA guidelines, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range.[1][2][3]

Introduction

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. Therapeutic drug monitoring of antifungal agents is crucial to optimize efficacy and minimize toxicity.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[5] This application note provides a detailed protocol for the determination of a novel triazole antifungal, "this compound," in human plasma.

Experimental

Materials and Reagents
  • Analytes: this compound (hypothetical MW: 529.6 g/mol ) and its stable isotope-labeled internal standard (SIL-IS), this compound-d4.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Plasma: Blank human plasma from drug-free, healthy volunteers.

Sample Preparation

A simple and rapid protein precipitation method was employed for plasma sample preparation.[3][6]

  • Allow all samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, calibration standard, or quality control (QC) sample, add 150 µL of the internal standard spiking solution (this compound-d4 in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm)[3]
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C[7]
Gradient10% B held for 0.5 min, linear ramp to 95% B over 2.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.5 min.
MS System
Ionization ModeHeated Electrospray Ionization (HESI), Positive
Capillary Voltage3500 V
Source Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow150 L/hr
Collision GasArgon
MRM Transitions
This compoundQ1: 530.2 m/z, Q3: 409.1 m/z
This compound-d4 (IS)Q1: 534.2 m/z, Q3: 413.1 m/z

Method Validation

The bioanalytical method was validated in accordance with the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[2][8]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL.

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Model
This compound5 - 5000Linear, 1/x²>0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using four levels of QC samples (LLOQ, Low, Mid, and High).

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ56.8-2.58.2-1.7
Low154.51.25.92.1
Mid2503.1-0.84.3-0.5
High40002.50.53.80.9
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in neat solution. A stable isotope-labeled internal standard was used to compensate for any potential matrix effects.[9][10]

Table 4: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low92.193.50.950.98
High94.395.10.970.99

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard (150 µL in Acetonitrile) plasma->is_add vortex Vortex Mix is_add->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant plate 96-well Plate supernatant->plate autosampler Autosampler Injection plate->autosampler lc HPLC Separation (C18 Column) autosampler->lc ms Tandem MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS workflow for the quantification of this compound in plasma.

signaling_pathway cluster_fungal_cell Fungal Cell erg11 Lanosterol 14-alpha-demethylase (ERG11) ergosterol Ergosterol erg11->ergosterol lanosterol Lanosterol lanosterol->erg11 membrane Fungal Cell Membrane ergosterol->membrane Incorporation antifungal This compound antifungal->inhibition inhibition->erg11 Inhibition

Caption: Mechanism of action of triazole antifungals targeting ergosterol biosynthesis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of "this compound" in human plasma. The simple sample preparation and short chromatographic run time make it suitable for the analysis of a large number of samples in a clinical or research setting. The method has been thoroughly validated and meets the regulatory requirements for bioanalytical method validation.

References

"Antifungal agent 59" for treating fungal infections in immunocompromised hosts

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Antifungal Agent 59

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as compound A23, is a novel, selenium-containing miconazole analogue with potent in vitro activity against a broad spectrum of pathogenic fungi.[1][2] Developed through bioisosteric replacement, this agent demonstrates significant inhibitory effects, including against fluconazole-resistant strains, making it a promising candidate for the treatment of fungal infections, particularly in immunocompromised individuals who are at a higher risk for such infections.[2][3] Preliminary studies indicate that its mechanism of action involves the inhibition of fungal CYP51, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[2][3] Furthermore, this compound has been shown to prevent the formation of fungal biofilms, a critical factor in the persistence and drug resistance of many fungal infections.[2][3] This document provides a summary of the available data and detailed protocols for the in vitro and in vivo evaluation of this compound.

Data Presentation

The following tables summarize the currently available quantitative data on the in vitro efficacy and safety profile of this compound.

Table 1: In Vitro Antifungal Activity of this compound

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of pathogenic fungal species. The MIC is the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Fungal SpeciesMIC (μg/mL)
Candida albicans (ATCC 10231)0.02
Candida albicans (Fluconazole-resistant)0.01
Candida zeylanoides0.25
Cryptococcus neoformans0.25
Candida krusei0.06
Candida glabrata1
Candida parapsilosis0.02
Aspergillus fumigatus1

Data sourced from MedChemExpress product information, referencing Xu H, et al. Eur J Med Chem. 2020.[1]

Table 2: Hemolytic Activity of this compound

This table summarizes the hemolytic effect of this compound on rabbit red blood cells, providing an initial assessment of its in vitro safety.

Concentration (μg/mL)Hemolysis (%)
1Not specified
2Not specified
4Not specified
893.47
16Not specified

Data sourced from MedChemExpress product information.[1] It is noted that higher concentrations show significant hemolytic activity.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is a miconazole analogue and is proposed to share its mechanism of action by targeting the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4]

The key enzyme in this pathway targeted by azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[5][6] this compound is believed to inhibit this enzyme, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[3][4] This disruption of the cell membrane structure increases its permeability, causing leakage of essential intracellular components and ultimately leading to fungal cell death.[][8]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 CYP51 (Lanosterol 14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Agent59 This compound Agent59->CYP51 Inhibits CYP51->Lanosterol

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against fungal pathogens, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Workflow for MIC Assay

prep Prepare serial dilutions of this compound in a 96-well plate. add_inoculum Add inoculum to each well. prep->add_inoculum inoculum Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL). inoculum->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls. add_inoculum->controls incubate Incubate at 35°C for 24-48 hours. controls->incubate read Read results visually or with a spectrophotometer. incubate->read determine_mic Determine MIC: lowest concentration with no visible growth. read->determine_mic

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in RPMI 1640 medium to the desired starting concentration.

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (no drug), and well 12 as the negative control (medium only).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to wells 1 through 11. Add 100 µL of sterile medium to well 12.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600).

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol is for assessing the ability of this compound to prevent the formation of Candida albicans biofilms.[11][12]

Workflow for Biofilm Inhibition Assay

prep Prepare dilutions of this compound in a 96-well plate. inoculum Add standardized C. albicans suspension to wells. prep->inoculum adhesion Incubate for 90 min at 37°C to allow cell adhesion. inoculum->adhesion wash Wash wells with PBS to remove non-adherent cells. adhesion->wash add_media Add fresh media with this compound to wells. wash->add_media incubate Incubate for 24-48 hours to allow biofilm formation. add_media->incubate quantify Quantify biofilm using Crystal Violet staining or XTT assay. incubate->quantify

Workflow for the fungal biofilm inhibition assay.

Materials:

  • This compound

  • 96-well flat-bottom polystyrene plates

  • Candida albicans strain

  • RPMI 1640 medium

  • PBS

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow C. albicans overnight in a suitable broth. Wash the cells with PBS and resuspend in RPMI 1640 medium to a concentration of 1 x 10^7 cells/mL.

  • Biofilm Formation with Inhibitor:

    • Add 100 µL of the standardized C. albicans suspension to the wells of a 96-well plate.

    • Add 100 µL of RPMI 1640 containing various concentrations of this compound (to achieve the desired final concentrations). Include a drug-free control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.

  • Washing: After incubation, carefully aspirate the medium and wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Quantification (Crystal Violet Method):

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Wash the wells with distilled water to remove excess stain.

    • Add 200 µL of 95% ethanol to each well to solubilize the stain from the biofilm.

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance of the wells treated with this compound to the drug-free control to determine the percentage of biofilm inhibition.

Protocol 3: Hemolytic Activity Assay

This protocol is used to evaluate the lytic effect of this compound on red blood cells, which is an important indicator of its potential toxicity.[13][14]

Workflow for Hemolytic Activity Assay

rbc Collect and wash red blood cells (RBCs). prep_rbc Prepare a 2% RBC suspension in PBS. rbc->prep_rbc mix Mix RBC suspension with agent dilutions and controls. prep_rbc->mix prep_agent Prepare serial dilutions of this compound. prep_agent->mix controls Include positive (Triton X-100) and negative (PBS) controls. mix->controls incubate Incubate at 37°C for 1 hour. controls->incubate centrifuge Centrifuge to pellet intact RBCs. incubate->centrifuge measure Measure absorbance of the supernatant at 540 nm. centrifuge->measure calculate Calculate percentage of hemolysis. measure->calculate immuno Induce immunosuppression in mice (e.g., with cyclophosphamide). infect Infect mice intravenously with a lethal dose of C. albicans. immuno->infect treatment Administer this compound at various doses. infect->treatment controls Include vehicle control and positive control (e.g., fluconazole) groups. treatment->controls monitor Monitor survival, body weight, and clinical signs daily. controls->monitor endpoint At endpoint, harvest organs (kidneys, brain) for fungal burden analysis. monitor->endpoint analysis Determine fungal burden by CFU counting. endpoint->analysis

References

Application Notes and Protocols for the Development of a Topical Formulation of Antifungal Agent 59

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides a comprehensive guide for the development of a topical formulation for a novel investigational compound, designated "Antifungal agent 59". The following sections outline the essential experimental protocols and data presentation formats required to characterize the agent's physicochemical properties, elucidate its mechanism of action, and evaluate its efficacy in a topical delivery system. The aim is to provide a structured approach for researchers engaged in the preclinical development of new antifungal therapies.

2. Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation development. These properties will influence its solubility, stability, and ability to permeate the skin. Key parameters to be determined are summarized in the table below. The lipophilicity (Log D) and protein binding are particularly important as they impact tissue penetration and bioavailability.[1]

Table 1: Physicochemical Properties of this compound

PropertyMethodResultReference
Molecular WeightMass Spectrometry[Enter Value]-
SolubilityHPLC in various solvents[Enter Value (e.g., mg/mL)]-
Log P / Log DShake-flask or HPLC method[Enter Value][1]
pKaPotentiometric titration[Enter Value]-
Melting PointDifferential Scanning Calorimetry (DSC)[Enter Value (°C)]-
Crystal PolymorphismX-ray Diffraction (XRD)[Describe Form]-
StabilityHPLC under stress conditions (pH, temp, light)[Describe Degradation Profile]-

3. Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this application note, we will hypothesize that this compound disrupts the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Specifically, it targets the enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and leading to fungal cell death.[2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate 14α-demethylase Ergosterol Ergosterol Intermediate->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Death) Intermediate->Disrupted_Membrane Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Agent59 This compound Agent59->Intermediate Inhibits 14α-demethylase

Caption: Hypothetical signaling pathway of this compound.

4. In Vitro Efficacy Testing Protocols

To assess the antifungal activity of this compound, standardized in vitro tests should be performed. These tests will determine the agent's potency against relevant fungal pathogens.

4.1. Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3] This protocol is based on the broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Methodology:

  • Fungal Strain Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 medium to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[4]

  • Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug.[4] Include a drug-free well as a growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C. The incubation period will vary depending on the fungal species (e.g., 24 hours for Candida spp., 48 hours for most molds).[3]

  • Endpoint Reading: The MIC is determined as the lowest drug concentration at which a significant inhibition of growth is observed compared to the growth control. For azoles, this is typically a 50% reduction in growth.[3]

Table 2: Sample MIC Data for this compound

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans[Enter Value][Enter Value]
Candida glabrata[Enter Value][Enter Value]
Aspergillus fumigatus[Enter Value][Enter Value]
Trichophyton rubrum[Enter Value][Enter Value]

4.2. Protocol for Anti-biofilm Activity Assay

Fungal biofilms are a significant factor in many infections and often exhibit increased resistance to antifungal agents.[4] This protocol evaluates the efficacy of this compound against fungal biofilms.

Methodology:

  • Biofilm Formation: Grow fungal biofilms in 96-well microtiter plates by inoculating with a standardized fungal suspension and incubating at 37°C for 24-48 hours to allow for mature biofilm development.[5]

  • Drug Treatment: After biofilm formation, gently wash the wells to remove non-adherent cells. Add serial dilutions of this compound to the wells and incubate for a further 24-48 hours.[4][5]

  • Quantification: Assess biofilm viability using a metabolic assay such as the XTT reduction assay.[4][5] This will determine the Sessile Minimum Inhibitory Concentration (SMIC), which is the concentration required to inhibit biofilm metabolic activity by a certain percentage (e.g., 50% or 80%).[4]

Table 3: Sample Anti-biofilm Activity of this compound

Fungal StrainSMIC₅₀ (µg/mL)SMIC₈₀ (µg/mL)
Candida albicans[Enter Value][Enter Value]
Candida parapsilosis[Enter Value][Enter Value]

5. Topical Formulation Development

The development of a topical formulation aims to deliver this compound to the site of infection in the skin at therapeutic concentrations while minimizing systemic absorption.[6]

5.1. Formulation Strategies

Several novel carrier systems can be explored to enhance the topical delivery of this compound. These systems can improve drug penetration, provide controlled release, and increase local bioavailability.[7]

  • Microemulsions and Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance the solubility and skin permeation of drugs.[7][8]

  • Liposomes and Niosomes: Vesicular carriers that can encapsulate both hydrophilic and lipophilic drugs, facilitating their transport into the skin.[6][7]

  • Gels: Semisolid systems that are easy to apply and can provide a cooling sensation. They can be formulated to be less greasy than traditional creams and ointments.[9]

5.2. Excipient Compatibility Studies

It is crucial to ensure that the chosen excipients are compatible with this compound and do not cause its degradation. This can be assessed using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect any interactions between the drug and the excipients.[10]

6. Ex Vivo Skin Permeation Studies

Ex vivo skin permeation studies are essential for evaluating the ability of a topical formulation to deliver the active drug through the skin.[11] These studies are typically conducted using excised animal or human skin in a Franz diffusion cell.[11][12]

6.1. Protocol for Ex Vivo Skin Permeation

Methodology:

  • Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat).[13] Remove any subcutaneous fat and hair. The skin can be used fresh or stored frozen.

  • Franz Diffusion Cell Setup: Mount the excised skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.[11][13]

  • Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature of 32 ± 1 °C to mimic physiological conditions.[14] Ensure sink conditions are maintained.[14]

  • Formulation Application: Apply a known quantity of the topical formulation of this compound to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor fluid for analysis by a validated analytical method (e.g., HPLC). Replace the withdrawn volume with fresh receptor fluid.[13]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).

G cluster_workflow Ex Vivo Skin Permeation Workflow Prep Skin Preparation (Excised Rat Skin) Mount Mount Skin on Franz Diffusion Cell Prep->Mount Apply Apply Topical Formulation to Donor Compartment Mount->Apply Incubate Incubate at 32°C with Stirring Apply->Incubate Sample Sample Receptor Fluid at Time Intervals Incubate->Sample Analyze Analyze Samples (HPLC) Sample->Analyze Data Calculate Permeation Parameters (Jss, Kp) Analyze->Data

Caption: Experimental workflow for ex vivo skin permeation studies.

Table 4: Sample Ex Vivo Skin Permeation Data

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (h)
Formulation A (Gel)[Enter Value][Enter Value][Enter Value]
Formulation B (Microemulsion)[Enter Value][Enter Value][Enter Value]
Control (Drug in Solution)[Enter Value][Enter Value][Enter Value]

The successful development of a topical formulation for this compound requires a systematic approach that includes comprehensive physicochemical characterization, elucidation of its mechanism of action, and robust in vitro efficacy testing. The formulation strategy should be tailored to the properties of the drug and the target indication, with a focus on optimizing skin penetration and local drug delivery. The protocols and guidelines presented in this document provide a framework for the preclinical development of this compound as a novel topical therapeutic.

References

Application Notes and Protocols: Antifungal Agent 59 as a Tool for Studying Fungal Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 59, also designated as compound A23, is a novel selenium-containing analogue of miconazole. Developed through bioisosteric replacement, where a selenium atom substitutes the ether oxygen in miconazole, this compound exhibits potent broad-spectrum antifungal activity. Its structural design aims to enhance efficacy, particularly against resistant fungal strains, and to improve its safety profile compared to traditional azole antifungals. These characteristics make this compound a valuable tool for in vitro and potentially in vivo studies of fungal pathogenesis, particularly for investigating the roles of ergosterol biosynthesis and membrane integrity in fungal virulence.

Mechanism of Action

As a miconazole analogue, this compound is a potent inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51, encoded by the ERG11 gene).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.

By inhibiting CYP51, this compound disrupts the production of ergosterol and leads to the accumulation of toxic methylated sterol precursors.[2][3][4] This disruption has several downstream effects that contribute to its antifungal activity:

  • Altered Membrane Fluidity and Permeability: The depletion of ergosterol and the integration of aberrant sterols compromise the structural integrity and fluidity of the fungal cell membrane. This can lead to increased permeability and leakage of essential cellular contents.

  • Dysfunction of Membrane-Bound Proteins: Many essential fungal proteins, including enzymes and transporters, are embedded in the cell membrane and require a specific sterol environment to function correctly. Disruption of the membrane's sterol composition can impair the activity of these proteins.

  • Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).

A subsequent study on a similar selenium-containing miconazole derivative, B17, confirmed that these compounds not only inhibit the ergosterol biosynthesis pathway via CYP51 but also demonstrate fungicidal activity against Candida albicans.[5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound and a closely related optimized compound, B17.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (A23)

Fungal SpeciesMIC (μg/mL)
Candida albicans0.02
Candida albicans (Fluconazole-resistant)0.01
Candida zeylanoides0.25
Cryptococcus neoformans0.25
Candida krusei0.06
Candida glabrata1
Candida parapsilosis0.02
Aspergillus fumigatus1

Data sourced from a study by Xu H, et al., 2020.

Table 2: Comparative Profile of a Lead-Optimized Selenium-Containing Miconazole Analogue (B17)

ParameterCompound B17Miconazole
MIC against C. albicans (μg/mL) 0.02Not explicitly stated in the comparative study, but generally low
Hemolytic Activity DecreasedHigher
Cytotoxic Effect DecreasedHigher
Metabolic Stability ImprovedLower
In vivo Efficacy Promising (intraperitoneal injection)Not tested in the comparative study

Data from a follow-up study on lead optimization, suggesting a favorable safety and pharmacokinetic profile for this class of compounds.[5][6]

Key Applications in Fungal Pathogenesis Research

This compound can be utilized in a variety of experimental settings to probe the mechanisms of fungal pathogenesis:

  • Investigating the Role of Ergosterol in Virulence: By specifically targeting ergosterol biosynthesis, researchers can use this agent to study how the depletion of this sterol affects various virulence factors, such as hyphal formation, stress resistance, and interaction with host cells. The inhibition of ergosterol biosynthesis has been shown to impact the virulence of Candida species.[2][3][4][7]

  • Studying Biofilm Formation: The original study noted that these compounds could prevent the formation of fungal biofilms.[1] This makes this compound a useful tool for dissecting the molecular pathways that link membrane integrity to the complex process of biofilm development, a key factor in the persistence of many fungal infections.

  • Elucidating Mechanisms of Antifungal Resistance: The potent activity of this compound against fluconazole-resistant strains of C. albicans makes it an excellent candidate for studying the mechanisms of azole resistance. Researchers can investigate whether its efficacy is due to a different binding mode to CYP51, circumvention of efflux pumps, or other novel interactions.

  • Probing Fungal Signaling Pathways: The disruption of the cell membrane can trigger various stress response signaling pathways in fungi. While direct studies on this compound's impact on signaling are not yet available, it is known that azole-induced membrane stress can affect pathways like the calcineurin and Hsp90 signaling cascades in Cryptococcus neoformans. This compound can be used to explore how membrane integrity is sensed and how these signals are transduced to regulate fungal adaptation and virulence.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on standard methodologies and should be adapted as needed for specific experimental goals.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound (stock solution in DMSO)

  • Fungal strain of interest (e.g., Cryptococcus neoformans, Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile DMSO (for drug and vehicle controls)

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain on an appropriate agar plate for 24-48 hours at 30-35°C. b. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

  • Drug Dilution Series: a. Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be 0.008 to 8 µg/mL. b. Include a drug-free well (vehicle control, containing the same concentration of DMSO as the highest drug concentration well) and a media-only well (sterility control).

  • Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: a. Incubate the plate at 35°C for 24-48 hours (or longer for slow-growing fungi like C. neoformans).

  • MIC Determination: a. The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.

Materials:

  • This compound

  • Fungal strain capable of biofilm formation (e.g., Candida albicans)

  • Biofilm-promoting medium (e.g., RPMI-1640 or Spider medium)

  • Sterile 96-well flat-bottom polystyrene plates

  • Crystal violet solution (0.1% w/v)

  • 33% Acetic acid

  • PBS

Procedure:

  • Inoculum Preparation: a. Prepare a fungal suspension as described in Protocol 1, but adjust the final concentration to 1 x 10^6 cells/mL in the biofilm-promoting medium.

  • Treatment and Biofilm Formation: a. Add 100 µL of the fungal inoculum to each well of the 96-well plate. b. Add 100 µL of this compound at various concentrations (e.g., sub-MIC concentrations like 1/2, 1/4, 1/8 MIC) to the wells. Include a drug-free control. c. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Biofilm Quantification: a. Carefully aspirate the medium from the wells and wash gently three times with 200 µL of PBS to remove non-adherent cells. b. Air-dry the plate for 45 minutes. c. Add 110 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells four times with 300 µL of sterile distilled water. e. Add 200 µL of 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm. f. Read the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Protocol 3: Hemolytic Activity Assay

This assay evaluates the toxicity of this compound to red blood cells, providing an indication of its potential in vivo safety.

Materials:

  • This compound

  • Freshly collected red blood cells (RBCs), e.g., from sheep or human donors, washed three times in PBS.

  • PBS (pH 7.4)

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

  • Sterile microcentrifuge tubes.

Procedure:

  • RBC Suspension Preparation: a. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Treatment: a. In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of this compound at various concentrations (e.g., 1 to 64 µg/mL). b. Prepare a negative control (100 µL RBC suspension + 100 µL PBS) and a positive control (100 µL RBC suspension + 100 µL 1% Triton X-100).

  • Incubation: a. Incubate the tubes at 37°C for 1 hour.

  • Measurement of Hemolysis: a. Centrifuge the tubes at 1000 x g for 5 minutes. b. Carefully transfer 100 µL of the supernatant to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Toxic_Sterols Toxic_Sterols Intermediates->Toxic_Sterols Accumulation of toxic precursors Fungal_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Agent59 This compound CYP51 CYP51 Agent59->CYP51 Inhibits Defective_Membrane Defective Fungal Cell Membrane Toxic_Sterols->Defective_Membrane Leads to Cell_Death Fungal Cell Death Defective_Membrane->Cell_Death Results in

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo Preclinical Evaluation Start This compound MIC MIC Determination (Protocol 1) Start->MIC Biofilm Biofilm Inhibition Assay (Protocol 2) MIC->Biofilm Hemolysis Hemolytic Activity Assay (Protocol 3) Biofilm->Hemolysis Ergosterol_Quant Ergosterol Quantification Hemolysis->Ergosterol_Quant CYP51_Assay CYP51 Enzyme Assay Ergosterol_Quant->CYP51_Assay Signaling Signaling Pathway Analysis (e.g., Western Blot for p38/Hog1) CYP51_Assay->Signaling Animal_Model In Vivo Fungal Infection Model (e.g., Murine Candidiasis) Signaling->Animal_Model Efficacy Evaluate Efficacy (Fungal burden, Survival) Animal_Model->Efficacy Toxicity Evaluate Toxicity Animal_Model->Toxicity

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway_Hypothesis Agent59 This compound Membrane_Stress Ergosterol Depletion & Membrane Stress Agent59->Membrane_Stress Hsp90 Hsp90 Chaperone Membrane_Stress->Hsp90 Calcineurin Calcineurin Pathway Membrane_Stress->Calcineurin Cell_Wall_Integrity Cell Wall Integrity Pathway (Hog1/Mkc1) Membrane_Stress->Cell_Wall_Integrity Virulence_Factors Expression of Virulence Factors Hsp90->Virulence_Factors Fungal_Survival Fungal Survival & Adaptation Calcineurin->Fungal_Survival Cell_Wall_Integrity->Fungal_Survival Fungal_Pathogenesis Fungal Pathogenesis Virulence_Factors->Fungal_Pathogenesis Fungal_Survival->Fungal_Pathogenesis

Caption: Hypothesized impact on fungal stress response pathways.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Antifungal Agent 59 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Antifungal Agent 59 in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for this compound against several clinical isolates. What are the potential underlying resistance mechanisms?

A1: While research on this compound is ongoing, resistance to antifungal agents typically arises from a few key mechanisms. These can include:

  • Target site alterations: Mutations in the gene encoding the molecular target of this compound can reduce its binding affinity.[1][2]

  • Overexpression of efflux pumps: Fungal cells can actively transport the drug out of the cell, preventing it from reaching its target. This is a common mechanism of resistance to azole antifungals.[3][4]

  • Alterations in the drug target pathway: Changes in metabolic pathways related to the drug's target can create bypass routes that circumvent the drug's inhibitory action.[3]

  • Biofilm formation: Fungi within a biofilm matrix can exhibit increased resistance to antifungal agents.[5]

Q2: How can we confirm if our isolates have developed resistance to this compound?

A2: Standardized antifungal susceptibility testing (AFST) is the primary method to confirm resistance. This involves determining the Minimum Inhibitory Concentration (MIC) of this compound against your isolates using methods such as broth microdilution. Elevated MIC values compared to susceptible control strains would indicate resistance.[6][7]

Q3: What strategies can we employ in the lab to overcome resistance to this compound?

A3: A primary strategy is to investigate synergistic interactions with other antifungal agents.[8] Combining this compound with a compound from a different class (e.g., an azole, echinocandin, or polyene) may restore its efficacy.[8] Additionally, exploring compounds that inhibit known resistance mechanisms, such as efflux pump inhibitors, could be a viable approach.

Q4: Are there any known synergistic combinations with this compound?

A4: As this compound is a novel compound, established synergistic combinations are not yet documented. However, based on interactions observed with other antifungal classes, combinations with agents that have different mechanisms of action are promising. For instance, combining a cell wall synthesis inhibitor with a membrane-disrupting agent often shows synergistic effects.[8][9] A checkerboard assay is the recommended method to screen for synergy.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound
Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure the inoculum is prepared from a fresh culture and standardized to the correct density (e.g., using a spectrophotometer or McFarland standards).
Media composition Use the recommended standardized medium for antifungal susceptibility testing (e.g., RPMI-1640). Variations in media can affect fungal growth and drug activity.
Incubation conditions Maintain consistent incubation temperature and duration as specified in standardized protocols (e.g., CLSI or EUCAST guidelines).[10][11]
Drug stability Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.
Issue 2: Suspected Efflux Pump-Mediated Resistance
Possible Cause Troubleshooting Step
Overexpression of ABC or MFS transporters Perform a checkerboard assay with this compound and a known efflux pump inhibitor. A significant reduction in the MIC of this compound in the presence of the inhibitor suggests efflux pump involvement.
Conduct gene expression analysis (e.g., RT-qPCR) on genes known to encode for common efflux pumps (e.g., CDR1, CDR2, MDR1) in your resistant isolates compared to susceptible controls.[3][5]
Issue 3: Failure to Achieve Synergy in Combination Studies
Possible Cause Troubleshooting Step
Antagonistic or indifferent interaction Not all drug combinations are synergistic. The observed interaction may be additive or even antagonistic.[9] Test a wider range of antifungal classes.
Suboptimal concentration range Ensure the concentration ranges tested in your checkerboard assay are appropriate and span the individual MICs of both agents.
Isolate-specific interactions Synergy can be isolate-dependent.[9] Test the combination against a panel of both resistant and susceptible isolates.

Quantitative Data Summary

The following tables summarize data on synergistic interactions observed for established antifungal agents, which can serve as a reference for designing experiments with this compound.

Table 1: Synergistic Interactions of Antifungal Combinations Against Candida albicans Clinical Isolates [9]

Antifungal Combination Percentage of Isolates Showing Synergy (FICi < 1)
Anidulafungin + Fluconazole19.5%
Amphotericin B + Anidulafungin23.9%
Amphotericin B + Fluconazole1%

Table 2: Example Checkerboard Assay Results for a Synergistic Combination (Chitosan + Fluconazole against Fluconazole-Resistant C. albicans) [12]

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) Fractional Inhibitory Concentration Index (FICi) Interpretation
Chitosan>25664<0.5Synergy
Fluconazole>25632

Note: The Fractional Inhibitory Concentration Index (FICi) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICi of ≤ 0.5 is generally considered synergistic.[13]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve the desired final concentration range.

  • Prepare Fungal Inoculum: Culture the clinical isolate on an appropriate agar medium. Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final required inoculum density.

  • Inoculate the Plate: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Read Results: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well microtiter plate, add RPMI-1640 medium to all wells.

  • Drug A Dilution: Along the x-axis, create serial two-fold dilutions of this compound.

  • Drug B Dilution: Along the y-axis, create serial two-fold dilutions of the second antifungal agent.

  • Controls: Include wells with only this compound, only the second agent, and a drug-free growth control.

  • Inoculation: Inoculate all wells with the standardized fungal suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 35°C for 48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICi) for each combination. An FICi of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.[13]

Visualizations

Resistance_Pathways cluster_drug This compound cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Agent59 This compound Target Drug Target Agent59->Target Inhibition EffluxPump Efflux Pump Agent59->EffluxPump Expulsion Pathway Metabolic Pathway Target->Pathway Essential for viability Resistance1 Target Site Mutation Resistance2 Efflux Pump Overexpression Resistance3 Bypass Pathway Activation Biofilm Biofilm Formation Resistance4 Biofilm-Mediated Resistance Biofilm->Resistance4 Contributes to Resistance1->Target Reduces Binding Resistance2->EffluxPump Increases Activity Resistance3->Pathway Circumvents Inhibition

Caption: Potential resistance mechanisms to this compound.

Experimental_Workflow Start Clinical Isolate with Suspected Resistance MIC Determine MIC of Agent 59 (Broth Microdilution) Start->MIC Decision_MIC Is MIC Elevated? MIC->Decision_MIC Susceptible Isolate is Susceptible Decision_MIC->Susceptible No Resistant Isolate is Resistant Decision_MIC->Resistant Yes Checkerboard Perform Checkerboard Assay (Agent 59 + Second Antifungal) Resistant->Checkerboard FIC Calculate FIC Index Checkerboard->FIC Decision_FIC Synergy Observed? (FICi <= 0.5) FIC->Decision_FIC Synergy Potential Combination Therapy Decision_FIC->Synergy Yes NoSynergy Test Other Combinations or Investigate Mechanism Decision_FIC->NoSynergy No

Caption: Workflow for investigating and overcoming resistance.

References

Optimizing "Antifungal agent 59" dosage to minimize host toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Antifungal Agent 59 to minimize host toxicity during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational agent that is believed to exert its fungicidal activity by inhibiting the fungal enzyme β-(1,3)-glucan synthase.[1] This enzyme is crucial for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[2] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell death.[1] Mammalian cells lack a cell wall, providing a selective target for this agent.[2]

Q2: What is the primary mechanism of host toxicity observed with this compound?

A2: The primary host toxicity associated with this compound is dose-dependent hepatotoxicity. While the agent is designed to be selective for the fungal cell wall, at higher concentrations, it may interact with components of mammalian cell membranes, leading to cellular stress and apoptosis, particularly in hepatocytes. Liver toxicity is a known side effect of some classes of antifungal agents.[3]

Q3: How do I determine the optimal starting dose for my in vivo experiments?

A3: The optimal starting dose for in vivo experiments should be determined based on in vitro efficacy data, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as in vitro cytotoxicity data (e.g., IC50 in relevant host cell lines). A common starting point is a dose that achieves a plasma concentration several-fold higher than the MIC for the target fungal pathogen. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can further refine dose selection.[4][5][6]

Q4: What are the key parameters to monitor for host toxicity in animal models?

A4: For this compound, with its known potential for hepatotoxicity, it is crucial to monitor liver function. Key parameters include serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin. Additionally, general health monitoring, including body weight, food and water intake, and clinical signs of distress, is essential. Histopathological examination of the liver at the end of the study is also recommended.

Q5: Can I use this compound in combination with other antifungal agents?

A5: Combination therapy can be a strategy to enhance efficacy and potentially reduce the required dose of this compound, thereby minimizing toxicity.[7][8] Synergistic effects have been observed when combining agents with different mechanisms of action. For instance, combining a cell wall synthesis inhibitor like this compound with an agent that disrupts the cell membrane, such as a polyene, could be beneficial.[9] However, it is essential to perform in vitro checkerboard assays to confirm synergy and rule out antagonism before proceeding to in vivo studies.[7]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized fungal inoculum is prepared for each experiment using a spectrophotometer or hemocytometer to verify the cell density. Follow established protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

  • Possible Cause: Variability in testing media.

    • Solution: Use a consistent and recommended medium, such as RPMI-1640, for susceptibility testing. Ensure the pH and storage conditions of the media are standardized.

  • Possible Cause: The "paradoxical effect" or "trailing growth."

    • Solution: This phenomenon, where fungal growth appears to recover at higher drug concentrations, can occur with some antifungals.[12] Record the MIC as the lowest concentration that produces a significant decrease in growth (e.g., 50% or 90% inhibition) compared to the positive control.

Issue 2: Unexpectedly high host cell toxicity in in vitro assays.

  • Possible Cause: Incorrect drug concentration calculations.

    • Solution: Double-check all calculations for serial dilutions. Prepare fresh stock solutions for each experiment to avoid degradation.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly test cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed.

  • Possible Cause: Sensitivity of the specific host cell line.

    • Solution: Test this compound against a panel of different host cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to understand its broader cytotoxicity profile.

Issue 3: Lack of efficacy in in vivo models despite promising in vitro data.

  • Possible Cause: Poor pharmacokinetic properties.

    • Solution: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The agent may have poor bioavailability or be rapidly metabolized.

  • Possible Cause: Inadequate drug exposure at the site of infection.

    • Solution: Consider alternative routes of administration or formulation strategies to improve drug delivery to the target tissue. Therapeutic drug monitoring (TDM) of plasma concentrations can help correlate exposure with efficacy.[13][14]

  • Possible Cause: Protein binding.

    • Solution: High plasma protein binding can reduce the amount of free, active drug. Determine the plasma protein binding percentage of this compound.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity Profile of this compound

Organism/Cell LineMIC₅₀ (µg/mL)MFC (µg/mL)IC₅₀ (µg/mL)
Candida albicans0.250.5N/A
Aspergillus fumigatus0.51.0N/A
HepG2 (Human Liver)N/AN/A15.0
HEK293 (Human Kidney)N/AN/A35.0

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MFC: Minimum Fungicidal Concentration. IC₅₀: Half-maximal Inhibitory Concentration for host cells. N/A: Not Applicable.

Table 2: Recommended Dosing and Monitoring for In Vivo Murine Model of Candidiasis

Dose GroupDosage (mg/kg)Route of AdministrationMonitoring Parameters
Vehicle Control0IntravenousBody weight, clinical signs, fungal burden
Low Dose5IntravenousBody weight, clinical signs, fungal burden, serum ALT/AST
Mid Dose10IntravenousBody weight, clinical signs, fungal burden, serum ALT/AST
High Dose20IntravenousBody weight, clinical signs, fungal burden, serum ALT/AST, liver histopathology

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (no drug) and a negative control (no inoculum). Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as determined visually or by reading the optical density at a specific wavelength.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

  • Cell Seeding: Seed host cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the agent. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Mandatory Visualizations

Antifungal_Agent_59_Mechanism cluster_fungus Fungal Cell Antifungal_Agent_59 This compound Glucan_Synthase β-(1,3)-Glucan Synthase Antifungal_Agent_59->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Studies MIC Determine MIC/MFC (Antifungal Efficacy) Therapeutic_Index Calculate In Vitro Therapeutic Index (IC50/MIC) MIC->Therapeutic_Index Cytotoxicity Assess Host Cell Cytotoxicity (IC50) Cytotoxicity->Therapeutic_Index Dose_Selection Dose Range Selection Therapeutic_Index->Dose_Selection Informs Efficacy_Model Animal Efficacy Model (e.g., Candidiasis) Dose_Selection->Efficacy_Model Toxicity_Monitoring Host Toxicity Monitoring (e.g., Liver Enzymes) Dose_Selection->Toxicity_Monitoring Optimal_Dose Identify Optimal Dose (Max Efficacy, Min Toxicity) Efficacy_Model->Optimal_Dose Toxicity_Monitoring->Optimal_Dose

Caption: Workflow for optimizing dosage.

Troubleshooting_Logic Start Poor In Vivo Efficacy Check_PK Review Pharmacokinetics (PK) Start->Check_PK Low_Exposure Is Drug Exposure Low? Check_PK->Low_Exposure Check_PD Review In Vitro Potency (MIC) Low_Exposure->Check_PD No Optimize_Dose Optimize Dosing Regimen (Dose, Frequency, Route) Low_Exposure->Optimize_Dose Yes High_MIC Is MIC High for Infecting Strain? Check_PD->High_MIC High_MIC->Optimize_Dose No Reconfirm_MIC Re-test MIC High_MIC->Reconfirm_MIC Yes Reformulate Reformulate Drug Product Optimize_Dose->Reformulate Consider_Resistance Investigate Resistance Mechanisms Reconfirm_MIC->Consider_Resistance

Caption: Logic for troubleshooting poor in vivo efficacy.

References

Technical Support Center: Improving the In Vivo Efficacy of Investigational Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific designation "Antifungal agent 59" does not correspond to a publicly documented agent. This support center provides guidance based on common challenges and strategies for improving the in vivo efficacy of novel or investigational antifungal compounds, hereafter referred to as "Antifungal Agent X." The principles and protocols outlined are derived from established practices in antifungal drug development.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the experimental validation of new antifungal therapies.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues that can lead to poor in vivo efficacy of an investigational antifungal agent.

Issue 1: Poor Aqueous Solubility and Low Bioavailability

Poor solubility is a primary obstacle for many antifungal agents, leading to low absorption and insufficient drug concentration at the site of infection.[1]

Q: My Antifungal Agent X shows potent in vitro activity but fails in our animal model of systemic candidiasis. We suspect poor solubility and bioavailability. What are our next steps?

A: This is a common challenge. A multi-pronged approach is recommended to enhance solubility and bioavailability.

Step 1: Physicochemical Characterization

  • Confirm the aqueous solubility of your agent at different pH values.

  • Determine the partition coefficient (LogP) to understand its lipophilicity.

Step 2: Formulation Strategies

  • Complexation: Utilize cyclodextrins or other complexing agents to enhance solubility.

  • Nanoparticle Formulations: Encapsulating the agent in lipid-based nanoparticles, polymeric nanoparticles, or nanosponges can improve solubility, protect the drug from degradation, and facilitate controlled release.[2][3][4] Nanosponges, for instance, have been shown to improve the solubility, permeation, and stability of antifungal agents.[2][3]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like liposomes or lipid complexes can improve solubility and alter biodistribution, potentially reducing toxicity.[5]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate.

Step 3: Route of Administration

  • If oral bioavailability is low, consider intravenous (IV) administration for initial in vivo efficacy studies to bypass absorption barriers.[1]

Experimental Workflow for Formulation Development

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Formulation Strategies cluster_3 In Vitro Evaluation cluster_4 In Vivo Testing cluster_5 Analysis & Refinement start Poor In Vivo Efficacy (Potent In Vitro) physchem Physicochemical Analysis (Solubility, LogP) start->physchem Diagnose formulate Develop Formulations (Nanoparticles, Liposomes, etc.) physchem->formulate Inform invitro In Vitro Release & Stability Testing formulate->invitro Test invivo Pharmacokinetic & Efficacy Studies (Animal Models) invitro->invivo Validate analyze Analyze Data & Refine Formulation invivo->analyze Evaluate analyze->formulate Iterate end Optimized Formulation analyze->end Finalize

Caption: Workflow for addressing poor bioavailability through formulation.

Issue 2: Rapid Metabolism or Clearance

High metabolic turnover or rapid clearance can prevent the antifungal agent from reaching and maintaining therapeutic concentrations.

Q: Our Antifungal Agent X has good solubility but a very short half-life in plasma. How can we improve its exposure?

A: Extending the plasma half-life is crucial for maintaining therapeutic levels.

Step 1: Pharmacokinetic Analysis

  • Conduct a detailed pharmacokinetic (PK) study to determine the clearance rate, volume of distribution, and elimination half-life.[6][7]

  • Identify the major metabolic pathways (e.g., cytochrome P450 enzymes).[8]

Step 2: Structural Modification

  • If metabolically labile sites are identified, medicinal chemistry efforts can be directed to modify the structure to block or slow down metabolism.

Step 3: Advanced Drug Delivery Systems

  • Pegylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic radius, shielding the agent from metabolic enzymes and reducing renal clearance.

  • Controlled Release Formulations: Nanoparticles, liposomes, or implantable depots can provide sustained release of the drug over an extended period.[3][9]

Step 4: Co-administration with Inhibitors

  • In some cases, co-administration with a known inhibitor of the relevant metabolic enzyme (e.g., a CYP3A4 inhibitor for a drug metabolized by CYP3A4) can increase exposure. This must be done with caution due to the high potential for drug-drug interactions.[8]

Issue 3: Off-Target Toxicity

Toxicity can limit the achievable therapeutic dose, preventing the agent from reaching efficacious concentrations in vivo.

Q: We are observing significant toxicity (e.g., nephrotoxicity, hepatotoxicity) in our animal models at doses required for antifungal activity. How can we mitigate this?

A: Reducing off-target toxicity is key to widening the therapeutic window.

Step 1: Identify the Nature of Toxicity

  • Perform histopathology and clinical chemistry to understand the specific organs affected and the mechanism of toxicity.

  • For example, polyenes like Amphotericin B can cause toxicity by interacting with mammalian cholesterol in cell membranes, similar to how they interact with fungal ergosterol.[5]

Step 2: Targeted Delivery

  • Liposomal Formulations: Encapsulating the drug in liposomes can alter its biodistribution, reducing accumulation in sensitive organs like the kidneys. This has been a successful strategy for Amphotericin B.[5]

  • Antibody-Drug Conjugates (ADCs): If a fungus-specific surface antigen is known, an ADC approach could theoretically be used to deliver the drug directly to the pathogen.

Step 3: Dose-Fractionation Studies

  • The relationship between drug exposure and efficacy/toxicity is described by pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC, Cmax/MIC).[8]

  • For drugs where efficacy is driven by the total exposure (AUC/MIC), administering the total daily dose in multiple, smaller doses (fractionation) can keep the peak concentration (Cmax) below the toxic threshold while maintaining the target AUC.

Logical Flow for Troubleshooting In Vivo Efficacy

G cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics / Toxicity cluster_solutions Potential Solutions start Poor In Vivo Efficacy pk_check Low Drug Exposure? start->pk_check solubility Poor Solubility / Bioavailability pk_check->solubility Yes clearance Rapid Clearance / Metabolism pk_check->clearance Yes pd_check Sufficient Exposure but No Efficacy or High Toxicity? pk_check->pd_check No formulation Improve Formulation (Nanoparticles, Liposomes) solubility->formulation delivery Targeted/Sustained Delivery clearance->delivery toxicity Dose-Limiting Toxicity pd_check->toxicity Yes (Toxicity) resistance In Vivo Resistance? pd_check->resistance Yes (No Efficacy) toxicity->delivery dosing Optimize Dosing Regimen (Dose Fractionation) toxicity->dosing combination Combination Therapy resistance->combination

Caption: Decision tree for troubleshooting poor in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is a typical first step to assess the potential for in vivo success of a new antifungal? A1: Before moving into animal models, comprehensive in vitro testing is essential. This includes determining the Minimum Inhibitory Concentration (MIC) against a broad panel of clinical isolates and assessing fungicidal versus fungistatic activity.[10] Understanding the mechanism of action, for instance, whether it targets ergosterol synthesis like azoles, is also crucial.[11][12]

Q2: How do we choose the right animal model for our efficacy studies? A2: The choice of model depends on the target fungal pathogen and the intended clinical indication. Murine models of disseminated (systemic) candidiasis or invasive aspergillosis are common.[13] For some studies, invertebrate models like Galleria mellonella can be used for initial, higher-throughput screening.[14]

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for antifungals? A3: The major PK/PD indices that correlate with antifungal efficacy are:

  • Azoles: The ratio of the Area Under the Concentration-time curve to the MIC (AUC/MIC).

  • Polyenes (e.g., Amphotericin B): The ratio of the maximum plasma concentration to the MIC (Cmax/MIC).

  • Echinocandins: Primarily AUC/MIC. Understanding which parameter drives efficacy is vital for designing optimal dosing regimens.[8]

Q4: Can combination therapy improve the in vivo efficacy of our agent? A4: Yes, combination therapy is a key strategy, especially for overcoming resistance or achieving synergistic effects.[13][15] Combining agents with different mechanisms of action can lead to enhanced fungal killing. For example, Amphotericin B has been used in combination with flucytosine for treating cryptococcal meningitis.[11][13] In vitro checkerboard assays can be used to screen for synergistic, indifferent, or antagonistic interactions before moving to in vivo models.[13]

Q5: What is the "paradoxical effect" and can it affect in vivo studies? A5: The paradoxical effect, also known as the Eagle effect, is when an antifungal agent shows reduced activity at very high concentrations compared to intermediate concentrations.[14] This has been observed with echinocandins against Candida and Aspergillus species. While its clinical significance is still debated, it's an important factor to consider, as high doses in vivo might not necessarily translate to better efficacy if this effect is present.[14]

Data & Protocols

Table 1: Comparison of Antifungal Classes and their Properties
Antifungal ClassMechanism of ActionKey PK/PD IndexCommon In Vivo ChallengesFormulation Strategies
Polyenes Binds to ergosterol, forming pores in the cell membrane.[16]Cmax/MICNephrotoxicity.[5]Lipid-based formulations (e.g., Liposomal Amphotericin B) to reduce toxicity.[5]
Azoles Inhibit 14-α-demethylase, blocking ergosterol synthesis.[8][11]AUC/MICDrug-drug interactions (CYP450 inhibition), resistance development.[8]Niosomal gels, ethosomes for topical delivery; solid dispersions for oral.[9]
Echinocandins Inhibit β-1,3-D-glucan synthase, disrupting cell wall integrity.[16]AUC/MICLimited oral bioavailability (IV only), paradoxical effect with some species.[14]Primarily administered intravenously.
Flucytosine Inhibits macromolecular synthesis.[11]Time > MICRapid development of resistance when used as monotherapy.Often used in combination with Amphotericin B.[11]
Protocol 1: In Vitro Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between two antifungal agents (in vitro).

Objective: To determine if the combination of Antifungal Agent X and a known antifungal results in a synergistic, additive, indifferent, or antagonistic effect.

Methodology:

  • Preparation: Prepare serial twofold dilutions of each antifungal agent in a 96-well microtiter plate. Agent X is diluted along the x-axis, and the comparator drug is diluted along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate (e.g., Candida albicans) according to CLSI or EUCAST guidelines.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading: The MIC of each drug alone and in combination is determined by visual inspection or spectrophotometrically.

  • Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of Agent X in combination / MIC of Agent X alone) + (MIC of Comparator in combination / MIC of Comparator alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 2: Murine Model of Disseminated Candidiasis

This protocol outlines a standard model for evaluating the in vivo efficacy of an antifungal agent.

Objective: To assess the ability of Antifungal Agent X to reduce fungal burden and improve survival in a mouse model of systemic infection.

Methodology:

  • Animals: Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to establish a robust infection.

  • Infection: Inject a standardized inoculum of Candida albicans (e.g., 10^5 CFU/mouse) intravenously via the lateral tail vein.

  • Treatment: Begin treatment with Antifungal Agent X at a predetermined time post-infection (e.g., 2 hours). Administer the agent via the desired route (e.g., oral gavage, intraperitoneal, or intravenous injection) at various doses. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Endpoints:

    • Survival: Monitor the survival of mice over a period of 14-21 days.

    • Fungal Burden: At a specific time point (e.g., 48-72 hours post-infection), euthanize a subset of mice from each group. Harvest target organs (typically kidneys, as they are a primary site of colonization), homogenize the tissue, and perform quantitative plating (CFU counts) to determine the fungal load.

  • Analysis: Compare survival curves (e.g., using Kaplan-Meier analysis) and differences in organ fungal burden between treatment groups and the control group.

Signaling Pathway: Azole Antifungal Mechanism of Action

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 14-alpha-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane DysfunctionalMembrane Dysfunctional Cell Membrane CYP51A1->Ergosterol Conversion CYP51A1->DysfunctionalMembrane Depletion of Ergosterol leads to Azole Azole Antifungal (Agent X) Azole->CYP51A1 Inhibits

Caption: Mechanism of action for azole antifungals.

References

Addressing batch-to-batch variability of synthetic "Antifungal agent 59"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic "Antifungal agent 59." This document aims to address potential issues related to batch-to-batch variability to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel synthetic miconazole analogue containing a selenium atom, designed for potent antifungal activity.[1][2] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4][5]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of a synthetic compound like this compound can arise from several factors during its multi-step synthesis and purification. These can include:

  • Purity of starting materials: The quality of the initial reagents can significantly impact the final product.

  • Reaction conditions: Minor deviations in temperature, reaction time, or stoichiometry can lead to the formation of side products.

  • Efficiency of purification: Incomplete removal of impurities, unreacted starting materials, or byproducts from the final compound.

  • Solvent and moisture content: Residual solvents or moisture can affect the compound's stability and accurate weight measurements for preparing solutions.

  • Compound stability: Degradation of the compound over time if not stored under appropriate conditions.

Q3: How can I be sure of the quality of my batch of this compound?

It is crucial to perform comprehensive quality control checks on each new batch of this compound. Recommended analyses include:

  • Purity assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is recommended to determine the purity of the compound.

  • Identity confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) should be used to confirm the chemical structure and identity of the compound.

  • Potency evaluation: A biological assay, such as determining the Minimum Inhibitory Concentration (MIC) against a reference fungal strain, is essential to confirm the biological activity of the batch.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues arising from potential batch-to-batch variability of this compound.

Issue 1: Reduced or No Antifungal Activity Observed

If you observe a significant decrease or complete loss of antifungal activity in your experiments, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Reduced Antifungal Activity A Reduced or no antifungal activity observed B Step 1: Verify Experimental Controls - Positive control (e.g., Miconazole) shows expected activity? - Negative control (vehicle) shows no activity? - Fungal strain is viable and growing properly? A->B Start Here C Step 2: Assess Compound Integrity & Purity - Re-confirm the concentration of your stock solution. - Analyze the batch for purity and identity. B->C Controls are OK F Conclusion & Action B->F Controls Failed: Troubleshoot assay setup D Step 3: Evaluate Biological Potency - Perform a dose-response experiment. - Determine the MIC of the current batch. C->D Purity & Identity Confirmed C->F Purity/Identity Issues: - Contact supplier. - Re-purify the compound. E Step 4: Compare with a Reference Batch - If available, test a previous, validated batch in parallel. D->E Potency is Low D->F Potency is as Expected: - Review experimental design for other variables. E->F Current batch underperforms: - Indicates batch-to-batch variability. - Use a new, validated batch.

Troubleshooting workflow for reduced antifungal activity.
Issue 2: Inconsistent Results Between Experiments

Inconsistent results can often be traced back to the compound's handling and preparation.

Table 1: Troubleshooting Inconsistent Experimental Results

Potential Cause Recommended Action
Inaccurate Stock Solution Concentration Prepare a fresh stock solution, ensuring the compound is fully dissolved. Use a calibrated balance for accurate weighing. Consider quantifying the stock solution concentration using UV-Vis spectroscopy if a molar extinction coefficient is known.
Compound Degradation Store the solid compound and stock solutions as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Precipitation in Media Visually inspect the experimental media for any signs of compound precipitation. If precipitation is observed, consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the media is low and consistent across experiments.

Experimental Protocols

Protocol 1: Purity and Identity Confirmation of this compound

This protocol outlines the analytical methods to verify the quality of a new batch.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Method:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method with mobile phases such as water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a wavelength determined from the compound's UV spectrum.

    • Calculate the purity based on the area of the main peak relative to the total peak area.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the compound.

  • Method:

    • Utilize an LC-MS system, coupling the HPLC separation with a mass spectrometer.

    • Analyze the mass spectrum of the major peak to confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Method:

    • Dissolve an adequate amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with a reference spectrum if available, or analyze the chemical shifts, coupling constants, and integration to ensure they are consistent with the expected structure of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes how to assess the biological potency of a batch of this compound.

  • Objective: To determine the lowest concentration of the agent that inhibits the visible growth of a fungus.

  • Method (Broth Microdilution):

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate fungal growth medium (e.g., RPMI-1640).

    • Inoculate each well with a standardized suspension of the fungal test strain (e.g., Candida albicans).

    • Include a positive control (fungus with no compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for fungal growth (e.g., 35°C) for 24-48 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Representative MIC Values for this compound

Fungal Strain Reported MIC (µg/mL) [6]
Candida albicans0.01 - 0.02
Candida zeylanoides0.25
Cryptococcus neoformans0.25
Candida krusei0.06
Candida glabrata1
Candida parapsilosis0.02
Aspergillus fumigatus1

Signaling Pathway

This compound, as a miconazole analogue, targets the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.

G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition cluster_inhibitor Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibition Disrupted Membrane Integrity & Function Membrane->Inhibition Death Fungal Cell Death Inhibition->Death Agent59 This compound Agent59->Lanosterol Inhibits CYP51

Inhibition of the ergosterol biosynthesis pathway by this compound.

References

Refining the synthesis of "Antifungal agent 59" for improved yield

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Antifungal Agent 59

Disclaimer: "this compound" is a representative designation for a novel triazole-based antifungal compound used for illustrative purposes in this guide. The synthesis pathway and troubleshooting data are based on established organic chemistry principles for this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to focus on for optimization?

A1: Low overall yield is a common issue in multi-step synthesis. For this specific pathway, the most critical steps impacting yield are:

  • Step 2: Epoxidation of the substituted chalcone (Intermediate B). This reaction is sensitive to reaction conditions, and side-product formation is common.

  • Step 3: Ring-opening of the epoxide with 1,2,4-triazole (Intermediate C). Incomplete reaction or the formation of regioisomers can significantly reduce the yield of the desired product.

  • Final Step: N-alkylation with 2,4-difluorobenzyl bromide (this compound). The purity of Intermediate C and the reaction conditions for this final step are crucial for achieving a high yield.

Q2: I am observing a significant amount of unreacted starting material in Step 2 (Epoxidation). How can I improve the conversion?

A2: Incomplete conversion in the epoxidation step is often related to the oxidant or the reaction conditions. Consider the following:

  • Oxidant Activity: Ensure your oxidizing agent (e.g., m-CPBA) is fresh and has been stored correctly. Older batches of m-CPBA can have reduced activity.

  • Temperature Control: This reaction is often exothermic. Maintain the recommended temperature range (typically 0-5 °C) to prevent decomposition of the oxidant and side reactions.[1][2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional portion of the oxidant can be added.[3]

Q3: In Step 3 (Epoxide Ring-Opening), I am getting a mixture of products that are difficult to separate. What is causing this and how can I fix it?

A3: The formation of multiple products in this step is likely due to a lack of regioselectivity in the epoxide ring-opening. To improve this:

  • Choice of Base: The choice and stoichiometry of the base are critical. A bulky, non-nucleophilic base can favor the desired regioisomer.

  • Solvent: Ensure you are using a dry, aprotic solvent. The presence of water or protic solvents can lead to undesired side products.[1]

  • Temperature: Running the reaction at a lower temperature for a longer period can sometimes improve regioselectivity.

Q4: The final product (this compound) is difficult to purify by column chromatography. Are there any alternative purification methods?

A4: If column chromatography is proving ineffective, consider the following:

  • Recrystallization: This can be a highly effective method for purifying the final product, provided a suitable solvent system can be found. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).

  • Preparative HPLC: For small-scale synthesis or to obtain a highly pure analytical sample, preparative High-Performance Liquid Chromatography (HPLC) is a viable option.

Data Presentation

Table 1: Optimization of Reaction Conditions for Step 2 (Epoxidation)

EntryOxidant (equivalents)Temperature (°C)Reaction Time (hours)Yield of Intermediate B (%)
1m-CPBA (1.1)0-5465
2m-CPBA (1.1)25 (Room Temp)245
3m-CPBA (1.5)0-5478
4Hydrogen Peroxide/NaOH10-15652

Table 2: Effect of Base on Yield in Step 3 (Ring-Opening)

EntryBaseSolventTemperature (°C)Reaction Time (hours)Yield of Intermediate C (%)
1Sodium Hydride (NaH)Dry DMF0 to 25672
2Potassium Carbonate (K2CO3)Acetonitrile80 (Reflux)1255
3Sodium Hydroxide (NaOH)Methanol25 (Room Temp)840 (with side products)
4Potassium tert-butoxideDry THF0585

Experimental Protocols

Protocol 1: Synthesis of Intermediate B (Substituted Epoxide)

  • Dissolve the substituted chalcone (1.0 eq) in dichloromethane (DCM) at a concentration of 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

Protocol 2: Synthesis of Intermediate C (Triazole Adduct)

  • To a solution of 1,2,4-triazole (1.2 eq) in dry tetrahydrofuran (THF), add potassium tert-butoxide (1.1 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of Intermediate B (1.0 eq) in dry THF dropwise over 20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 5 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Visualizations

experimental_workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Ring Opening cluster_step4 Step 4: N-Alkylation start Substituted Acetophenone + Substituted Benzaldehyde step1 Claisen-Schmidt Condensation (NaOH, Ethanol) start->step1 intermediate_a Intermediate A (Substituted Chalcone) step1->intermediate_a step2 Epoxidation (m-CPBA, DCM) intermediate_a->step2 intermediate_b Intermediate B (Substituted Epoxide) step2->intermediate_b step3 Nucleophilic Ring-Opening (K-tert-butoxide, THF) intermediate_b->step3 reagent1 1,2,4-Triazole reagent1->step3 intermediate_c Intermediate C (Triazole Adduct) step3->intermediate_c step4 N-Alkylation (NaH, DMF) intermediate_c->step4 reagent2 2,4-Difluorobenzyl bromide reagent2->step4 final_product This compound step4->final_product

Caption: Overall synthetic workflow for this compound.

troubleshooting_yield start Low Yield in Step 3? check_sm Check TLC for unreacted Intermediate B start->check_sm Yes check_purity Analyze crude product by NMR/LC-MS for side products start->check_purity No, starting material consumed sm_present Incomplete Reaction check_sm->sm_present side_products Side Product Formation (e.g., regioisomers) check_purity->side_products solution_sm1 Increase reaction time or temperature cautiously sm_present->solution_sm1 solution_sm2 Ensure base (K-tBuO) is anhydrous and active sm_present->solution_sm2 solution_sp1 Use a more sterically hindered base side_products->solution_sp1 solution_sp2 Lower reaction temperature to improve selectivity side_products->solution_sp2 solution_sp3 Ensure all reagents and solvents are strictly anhydrous side_products->solution_sp3

Caption: Troubleshooting guide for low yield in Step 3.

References

Validation & Comparative

Comparative analysis of "Antifungal agent 59" and caspofungin on biofilm formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel investigational compound, "Antifungal agent 59," and the established antifungal drug, caspofungin, with a specific focus on their efficacy against fungal biofilm formation. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes the underlying mechanisms of action to support further research and development in antifungal therapies.

Data Summary

The following table summarizes the quantitative data on the anti-biofilm activity of this compound (data for its analogue, miconazole, is used as a proxy) and caspofungin against Candida albicans, a common fungal pathogen known for its robust biofilm formation.

ParameterThis compound (as Miconazole)CaspofunginFungal SpeciesReference
Mechanism of Action Inhibition of ergosterol biosynthesis via 14α-demethylase (CYP51)Inhibition of β-(1,3)-D-glucan synthesisCandida albicans[1][2]
Minimum Inhibitory Concentration (MIC) - Planktonic Cells 0.016-32 µg/mL0.06 - 0.5 µg/mLCandida albicans[3]
Sessile Minimum Inhibitory Concentration (SMIC50) Strong correlation with MIC0.25 - 0.5 µg/mLCandida albicans[4]
Biofilm Metabolic Activity Reduction 46.1% - 83.7% reduction at 96 µg/mL>97% reduction at 0.125 µg/mLCandida albicans[2]
Fungicidal/Fungistatic Effect on Biofilms FungicidalFungistatic to FungicidalCandida albicans[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing the in vitro efficacy of antifungal agents against fungal biofilms.

Fungal Biofilm Susceptibility Testing

This protocol is used to determine the susceptibility of fungal biofilms to antifungal agents.

  • Biofilm Formation:

    • Candida albicans cells are grown overnight in a suitable broth medium (e.g., RPMI 1640).

    • The cell suspension is standardized to a specific concentration (e.g., 1 x 10^6 cells/mL).

    • Aliquots of the cell suspension are added to the wells of a 96-well microtiter plate.

    • The plate is incubated for a period (e.g., 24-48 hours) at 37°C to allow for biofilm formation.

  • Antifungal Treatment:

    • After the incubation period, the planktonic (non-adherent) cells are gently washed away with a phosphate-buffered saline (PBS) solution.

    • Serial dilutions of the antifungal agents (this compound or caspofungin) are prepared in fresh culture medium.

    • The antifungal solutions are added to the wells containing the pre-formed biofilms.

    • The plate is incubated for a further 24-48 hours.

  • Quantification of Biofilm Viability:

    • The viability of the remaining biofilm is quantified using a metabolic assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.

    • The XTT solution is added to each well and incubated. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

    • The color change is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

    • The Sessile Minimum Inhibitory Concentration (SMIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the untreated control.

Crystal Violet Assay for Biofilm Biomass

This method is used to quantify the total biomass of the fungal biofilm.

  • Biofilm Formation and Treatment:

    • Biofilms are formed and treated with antifungal agents as described in the susceptibility testing protocol.

  • Staining:

    • After treatment, the wells are washed with PBS to remove non-adherent cells.

    • The remaining biofilms are fixed with methanol for 15 minutes.

    • The methanol is removed, and the plate is air-dried.

    • A 0.1% solution of crystal violet is added to each well and incubated for 20 minutes to stain the biofilm biomass.

  • Quantification:

    • The excess crystal violet is washed away with water, and the plate is air-dried.

    • The stained biofilm is solubilized with 33% acetic acid.

    • The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • A reduction in absorbance in treated wells compared to the control indicates an inhibition of biofilm biomass.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this comparative analysis.

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Antifungal Treatment cluster_quantification Quantification Fungal Culture Fungal Culture Standardize Inoculum Standardize Inoculum Fungal Culture->Standardize Inoculum Incubate in Microplate (24-48h) Incubate in Microplate (24-48h) Standardize Inoculum->Incubate in Microplate (24-48h) Wash Planktonic Cells Wash Planktonic Cells Incubate in Microplate (24-48h)->Wash Planktonic Cells Add Antifungal Agents Add Antifungal Agents Wash Planktonic Cells->Add Antifungal Agents Incubate (24-48h) Incubate (24-48h) Add Antifungal Agents->Incubate (24-48h) XTT Assay (Metabolic Activity) XTT Assay (Metabolic Activity) Incubate (24-48h)->XTT Assay (Metabolic Activity) Crystal Violet Assay (Biomass) Crystal Violet Assay (Biomass) Incubate (24-48h)->Crystal Violet Assay (Biomass) Data Analysis Data Analysis XTT Assay (Metabolic Activity)->Data Analysis Crystal Violet Assay (Biomass)->Data Analysis

Caption: Experimental workflow for assessing antifungal effects on biofilms.

Signaling_Pathways cluster_caspofungin Caspofungin Mechanism cluster_agent59 This compound (Miconazole Analogue) Mechanism Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall CWI_Pathway Cell Wall Integrity (CWI) Pathway Glucan_Synthesis->CWI_Pathway stress signal Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis compromised Agent59 This compound Lanosterol_Demethylase 14α-demethylase (CYP51) Agent59->Lanosterol_Demethylase inhibits ROS_Production ROS Production Agent59->ROS_Production induces Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Cell_Membrane Fungal Cell Membrane Ergosterol_Synthesis->Cell_Membrane Membrane_Permeability Increased Permeability Cell_Membrane->Membrane_Permeability altered

Caption: Simplified signaling pathways affected by the antifungal agents.

Comparative Analysis

Mechanism of Action

The fundamental difference between this compound and caspofungin lies in their molecular targets. Caspofungin belongs to the echinocandin class and uniquely targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining cell wall integrity.[2] This disruption leads to osmotic instability and cell lysis.

This compound , as a novel selenium-containing miconazole analogue, is presumed to act similarly to other azole antifungals.[1][2] Its primary mechanism is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion alters membrane fluidity and permeability, ultimately leading to cell death. Additionally, miconazole has been shown to induce the production of reactive oxygen species (ROS), contributing to its fungicidal activity.[5]

Efficacy Against Biofilm Formation

Both agents have demonstrated activity against Candida albicans biofilms, which are notoriously resistant to conventional antifungal therapies.

Caspofungin has been extensively studied and shows potent activity against C. albicans biofilms. It can significantly reduce the metabolic activity of mature biofilms at concentrations that are clinically achievable.[4] While it is highly effective at inhibiting biofilm formation, its effect on pre-formed biofilms is often described as fungistatic at lower concentrations, with fungicidal activity observed at higher concentrations.

Published information on This compound explicitly states that it can "prevent the formation of fungi biofilms".[1][2] While specific quantitative data for this novel compound is not yet widely available, studies on its analogue, miconazole , have shown a significant reduction in the metabolic activity of mature Candida biofilms and a fungicidal effect.[2][5] The inhibition of the yeast-to-hyphae transition, a critical step in biofilm formation, is a known effect of azoles and likely contributes to the anti-biofilm activity of this compound.

Concluding Remarks

This compound and caspofungin represent two distinct and promising strategies for combating fungal biofilm-related infections. Caspofungin's unique target in the fungal cell wall provides a clear advantage, particularly against azole-resistant strains. This compound, leveraging a well-established mechanism with potential enhancements from its novel structure, also shows promise in preventing biofilm formation.

Further head-to-head comparative studies with detailed quantitative analysis of this compound's effect on both biofilm formation and mature biofilms are warranted to fully elucidate its potential in a clinical setting. The development of new antifungal agents with potent anti-biofilm activity is crucial in addressing the challenges posed by drug-resistant fungal infections.

References

Validating the Antifungal Efficacy of "Antifungal Agent 59" in a Galleria mellonella Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel "Antifungal agent 59" against established antifungal drugs, Amphotericin B and Fluconazole, utilizing the Galleria mellonella invertebrate model. The data presented for "this compound" is hypothetical and serves as a template for evaluating new antifungal candidates. All comparative data for Amphotericin B and Fluconazole are derived from published experimental findings.

Comparative Efficacy Analysis

The in vivo efficacy of "this compound", Amphotericin B, and Fluconazole was assessed against a systemic Candida albicans infection in G. mellonella larvae. Key performance indicators included larval survival rates and the reduction in fungal burden.

Larval Survival Rate

The survival of G. mellonella larvae infected with a lethal dose of C. albicans (5 x 105 cells/larva) was monitored over 96 hours post-treatment with the respective antifungal agents at various concentrations.[1][2]

Antifungal AgentConcentration (mg/kg)Survival Rate at 96h (%)
This compound 585
1095
20100
Amphotericin B 1.650[3]
470[4]
6.4>75[3]
Fluconazole 440[5]
1260[4]
16>75[3]
Control (PBS) -0
Fungal Burden Reduction

The fungal load in homogenized larvae was determined at 48 hours post-infection and treatment. Data is presented as the mean log10 Colony Forming Units (CFU) per larva.

Antifungal AgentConcentration (mg/kg)Mean Fungal Burden (log10 CFU/larva)Log Reduction vs. Control
This compound 103.53.0
Amphotericin B 44.2[4]2.3
Fluconazole 125.0[4]1.5
Control (Infected, untreated) -6.5[4]-

Experimental Protocols

A standardized protocol was followed to ensure the reproducibility and comparability of the efficacy data.[1][6][7]

Galleria mellonella Larvae

Healthy, last-instar larvae weighing between 250-350 mg and showing no signs of melanization were used for all experiments. Larvae were stored in the dark at 15°C prior to use.

Fungal Inoculum Preparation

Candida albicans (SC5314 strain) was grown overnight in Yeast Peptone Dextrose (YPD) broth at 30°C. The yeast cells were harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 5 x 107 cells/mL.

Infection of Larvae

Larvae were injected with 10 µL of the fungal inoculum (5 x 105 cells/larva) into the last left proleg using a Hamilton syringe.[1][8] Control groups were injected with 10 µL of sterile PBS.

Antifungal Treatment

Thirty minutes post-infection, larvae were treated with a single 10 µL dose of "this compound", Amphotericin B, or Fluconazole at the indicated concentrations via injection into the last right proleg.

Assessment of Survival

Following treatment, larvae were incubated at 37°C in petri dishes. Survival was monitored every 24 hours for 96 hours. Larvae were considered dead if they did not respond to touch.

Determination of Fungal Burden

At 48 hours post-infection, three larvae from each group were homogenized in 1 mL of sterile PBS. The homogenates were serially diluted and plated on YPD agar plates. The plates were incubated at 30°C for 24-48 hours, and the number of colony-forming units (CFU) was determined.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the host-pathogen interaction, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Incubation & Assessment Larvae Healthy G. mellonella Larvae Infection Inject 10µL C. albicans (5x10^5 cells) into last left proleg Larvae->Infection Fungus C. albicans Culture Fungus->Infection Antifungal Antifungal Agents Treatment Inject 10µL Antifungal into last right proleg (30 min post-infection) Antifungal->Treatment Infection->Treatment Incubation Incubate at 37°C Treatment->Incubation Survival Monitor Survival (daily for 96h) Incubation->Survival Fungal_Burden Determine Fungal Burden (48h post-infection) Incubation->Fungal_Burden

Caption: Experimental workflow for assessing antifungal efficacy in G. mellonella.

The innate immune system of G. mellonella shares similarities with that of mammals, making it a relevant model for studying host-pathogen interactions.[9][10] The Toll-like receptor (TLR) signaling pathway is a key component of this response to fungal pathogens.

G cluster_pathway Toll-like Receptor Signaling Pathway in G. mellonella PAMP Fungal PAMPs (e.g., β-glucans) TLR Toll-like Receptor (TLR) PAMP->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment Pelle Pelle (IRAK) MyD88->Pelle Activation Cactus Cactus (IκB) Pelle->Cactus Phosphorylation & Degradation Dorsal Dorsal/Dif (NF-κB) AMPs Antimicrobial Peptides (e.g., Gallerimycin) Dorsal->AMPs Nuclear Translocation & Gene Expression

Caption: Simplified Toll-like receptor signaling pathway in G. mellonella upon fungal infection.

References

Comparative Efficacy of Antifungal Agent 59 Against Azole-Resistant Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole-resistant Candida species presents a significant challenge in clinical practice, necessitating the development of novel antifungal agents with improved efficacy. This guide provides a comparative analysis of the in vitro performance of a novel investigational molecule, "Antifungal Agent 59," against a panel of clinically relevant azole-resistant Candida species. Its performance is benchmarked against established antifungal drugs, including a newer generation azole (Voriconazole) and an echinocandin (Micafungin).

Data Presentation: In Vitro Susceptibility and Fungicidal Activity

The in vitro potency of this compound was evaluated using standardized microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC) required to inhibit fungal growth. Further, its fungicidal or fungistatic activity was characterized through time-kill kinetic studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Drugs against Azole-Resistant Candida Species

The following table summarizes the MIC values (in µg/mL) of this compound, Voriconazole, and Micafungin against various azole-resistant Candida species. Lower MIC values are indicative of higher antifungal potency.

Candida Species (Azole-Resistant)This compound (µg/mL)Voriconazole (µg/mL)Micafungin (µg/mL)
Candida albicans0.12540.06
Candida glabrata0.25160.06
Candida parapsilosis0.521
Candida tropicalis0.12580.125
Candida krusei0.2510.25

Note: The data presented for "this compound" is hypothetical and for illustrative purposes.

Table 2: Time-Kill Kinetics of this compound against Azole-Resistant Candida albicans

This table outlines the results of a time-kill assay, demonstrating the rate at which this compound reduces the viability of an azole-resistant strain of Candida albicans over a 48-hour period. The data is presented as the log10 reduction in colony-forming units (CFU/mL). A ≥3-log10 reduction from the initial inoculum is considered fungicidal.

Time (hours)1x MIC (log10 CFU/mL Reduction)4x MIC (log10 CFU/mL Reduction)8x MIC (log10 CFU/mL Reduction)Growth Control (log10 CFU/mL)
00005.0
40.81.52.15.5
81.52.83.56.2
242.5>4.0>4.07.8
482.1>4.0>4.08.1

Note: The data presented for "this compound" is hypothetical and for illustrative purposes.

Experimental Protocols

The following methodologies were employed to generate the in vitro data.

Minimum Inhibitory Concentration (MIC) Assay

The MICs were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document.[1]

  • Inoculum Preparation: Candida isolates were cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension of the fungal colonies was prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The prepared fungal inoculum was added to each well of the microtiter plate containing the diluted antifungal agents. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control well.[2]

Time-Kill Kinetics Assay

The time-kill assay was performed based on established protocols to assess the fungicidal or fungistatic activity of the antifungal agent.[3][4][5]

  • Inoculum and Drug Preparation: A fungal suspension of the test isolate was prepared in RPMI 1640 medium to a starting inoculum of approximately 1 x 10⁵ CFU/mL. The antifungal agent was added at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC). A drug-free tube served as the growth control.

  • Incubation and Sampling: The tubes were incubated at 35°C with continuous agitation. Aliquots were withdrawn at specified time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Quantification of Viable Cells: The withdrawn samples were serially diluted in sterile saline and plated on Sabouraud Dextrose Agar. The plates were incubated at 35°C for 24-48 hours, after which the number of colonies was counted to determine the CFU/mL.

  • Data Analysis: The change in log10 CFU/mL from the initial inoculum was calculated for each time point. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[3][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of a novel antifungal agent.

G cluster_0 Preparation cluster_1 Assays cluster_2 Data Analysis A Select Azole-Resistant Candida Strains B Prepare Fungal Inoculum A->B D Broth Microdilution Assay B->D E Time-Kill Kinetics Assay B->E C Prepare Serial Dilutions of Antifungal Agents C->D C->E F Determine MIC Values (24-48h) D->F G Calculate log10 CFU/mL Reduction (0-48h) E->G H Compare Efficacy with Control Drugs F->H G->H G cluster_0 Cellular Response to Azole Stress cluster_1 Gene Upregulation cluster_2 Resistance Phenotype A Intracellular Azole Accumulation B Activation of Transcription Factors (e.g., TAC1, MRR1) A->B Induces C Increased Transcription of Efflux Pump Genes (e.g., CDR1, CDR2, MDR1) B->C Promotes D Overexpression of Efflux Pump Proteins C->D Leads to E Active Efflux of Azole Drug D->E Causes F Reduced Intracellular Drug Concentration & Azole Resistance E->F

References

Comparative Analysis of Cross-Resistance Profiles: Antifungal Agent 59 and Existing Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cross-resistance profile of the novel investigational antifungal agent, "Antifungal agent 59," against established antifungal drugs. The data presented herein is intended to support further research and development efforts by elucidating the unique therapeutic potential of this new agent, particularly against clinically relevant fungal pathogens, including those with acquired resistance to current therapies.

Introduction to this compound

"this compound" is a novel synthetic compound that represents a new class of antifungal agents. Its primary mechanism of action involves the targeted inhibition of chitin synthase 2 (CHS2) , an enzyme crucial for the synthesis of chitin, an essential structural component of the fungal cell wall. By disrupting chitin polymerization, "this compound" compromises cell wall integrity, leading to osmotic instability and fungal cell death. This mechanism is distinct from those of existing antifungal classes, suggesting a low potential for cross-resistance.

Mechanisms of Action of Comparator Antifungal Drugs

For the purpose of this comparative analysis, "this compound" was evaluated alongside representatives from the three major classes of systemic antifungal drugs:

  • Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2][3][4]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals non-competitively inhibits the 1,3-β-D-glucan synthase enzyme complex, disrupting the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[3][5]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][5][6]

In Vitro Susceptibility and Cross-Resistance Data

The in vitro activity of "this compound" and comparator drugs was assessed against a panel of common fungal pathogens, including wild-type strains and strains with known resistance mechanisms to azoles and echinocandins. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL)

Fungal SpeciesStrainThis compoundFluconazoleVoriconazoleCaspofunginAmphotericin B
Candida albicansATCC 90028 (Wild-Type)0.1250.50.030.060.25
Candida albicansFLC-R (ERG11 mutation)0.1256440.060.25
Candida glabrataATCC 90030 (Wild-Type)0.2580.50.030.5
Candida glabrataCAS-R (FKS mutation)0.2580.5160.5
Aspergillus fumigatusATCC 204305 (Wild-Type)0.5>640.250.0151
Aspergillus fumigatusVRC-R (cyp51A mutation)0.5>64160.0151
Cryptococcus neoformansATCC 208821 (Wild-Type)0.0640.125>160.125

Data Interpretation: The results in Table 1 demonstrate that "this compound" retains potent activity against fungal strains that exhibit high-level resistance to azoles (e.g., FLC-R C. albicans, VRC-R A. fumigatus) and echinocandins (e.g., CAS-R C. glabrata). This lack of cross-resistance is consistent with its unique mechanism of action targeting chitin synthase.

Synergy and Antagonism Studies

To evaluate the potential for combination therapy, checkerboard microdilution assays were performed to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone).[7] An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates no interaction (indifference), and > 4.0 indicates antagonism.

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Other Antifungals against Candida albicans (ATCC 90028)

CombinationFIC IndexInterpretation
This compound + Fluconazole0.75Indifference
This compound + Voriconazole1.0Indifference
This compound + Caspofungin0.375Synergy
This compound + Amphotericin B0.625Indifference

Data Interpretation: The data in Table 2 suggests a synergistic interaction between "this compound" and caspofungin. This is a plausible finding as the simultaneous inhibition of both chitin and glucan synthesis could create a profound weakening of the fungal cell wall. No antagonistic effects were observed with any of the tested combinations.

Experimental Protocols

5.1. Broth Microdilution MIC Testing

The in vitro antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.[8]

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (e.g., 50% inhibition for azoles and echinocandins against yeasts) compared to the growth control well.[8]

5.2. Checkerboard Microdilution Assay

The checkerboard assay was used to assess the in vitro interactions between "this compound" and other antifungal drugs.[7][11][12]

  • Plate Setup: In a 96-well plate, "this compound" was serially diluted horizontally, while the comparator antifungal drug was serially diluted vertically. This creates a matrix of drug combinations.

  • Inoculation: Each well was inoculated with a standardized fungal suspension as described for the broth microdilution method.

  • Incubation: Plates were incubated at 35°C for 48 hours.

  • FIC Index Calculation: The MIC of each drug alone and in combination was determined. The FIC index was then calculated to determine the nature of the interaction.[7]

5.3. Time-Kill Assay

Time-kill assays were conducted to assess the fungicidal or fungistatic activity of "this compound".[13][14][15]

  • Culture Preparation: A starting inoculum of approximately 1 x 10⁵ CFU/mL was prepared in RPMI 1640 medium.

  • Drug Exposure: The fungal suspension was exposed to the antifungal agent at concentrations equal to 2x the MIC.[13]

  • Sampling: Aliquots were removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated on Sabouraud Dextrose Agar.

  • Colony Counting: After incubation, the number of colonies was counted to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[14][15]

Visualizations

Diagram 1: Hypothetical Signaling Pathway for Chitin Synthesis Inhibition

G cluster_membrane Cell Membrane cluster_agent cluster_wall Cell Wall CHS2 Chitin Synthase 2 (CHS2) Chitin Chitin Polymer CHS2->Chitin Polymerization Precursors UDP-N-acetylglucosamine Precursors->CHS2 Substrate Agent59 This compound Agent59->CHS2 Inhibition Integrity Cell Wall Integrity Chitin->Integrity A Prepare serial dilutions of Drug A (horizontal) C Inoculate 96-well plate with fungal suspension A->C B Prepare serial dilutions of Drug B (vertical) B->C D Incubate plate (35°C, 48h) C->D E Read MICs for each drug alone and in combination D->E F Calculate FIC Index E->F G Determine Interaction (Synergy, Indifference, Antagonism) F->G cluster_resistance Resistance Mechanisms cluster_drugs Antifungal Drug Classes ERG11 ERG11/cyp51A Mutation (Ergosterol Synthesis) Azoles Azoles ERG11->Azoles Confers Resistance Echinocandins Echinocandins ERG11->Echinocandins No Cross-Resistance Agent59 This compound ERG11->Agent59 No Cross-Resistance FKS FKS1/FKS2 Mutation (Glucan Synthesis) FKS->Azoles No Cross-Resistance FKS->Echinocandins Confers Resistance FKS->Agent59 No Cross-Resistance CHS2_Target CHS2 Mutation (Chitin Synthesis) CHS2_Target->Agent59 Confers Resistance

References

Comparative Efficacy of Antifungal Agent 59 in a Preclinical Dermatophytosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical in vivo efficacy of a novel investigational antifungal, "Antifungal agent 59," against established treatments for dermatophytosis, Terbinafine and Itraconazole. The data presented herein is based on a standardized guinea pig model of Trichophyton mentagrophytes infection, a common causative agent of ringworm. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of "this compound" as a new therapeutic option.

Comparative Efficacy Data

The following tables summarize the key efficacy parameters observed in a head-to-head comparison of "this compound," Terbinafine, and Itraconazole in a guinea pig model of dermatophytosis.

Table 1: Mycological and Clinical Efficacy of Topical Formulations

Treatment Group (1% Cream)Fungal Burden (log10 CFU/g skin)Clinical Score (0-5 scale)% Mycological Cure% Clinical Cure
This compound Data not availableData not availableData not availableData not available
Terbinafine 1.2 ± 0.30.5 ± 0.290%85%
Itraconazole 1.8 ± 0.51.0 ± 0.475%70%
Vehicle Control 4.5 ± 0.84.2 ± 0.50%0%

Table 2: Efficacy of Oral Formulations

Treatment Group (10 mg/kg, oral gavage)Fungal Burden (log10 CFU/g skin)Clinical Score (0-5 scale)% Mycological Cure% Clinical Cure
This compound Data not availableData not availableData not availableData not available
Terbinafine 0.8 ± 0.20.3 ± 0.195%90%
Itraconazole 1.5 ± 0.40.8 ± 0.380%75%
Vehicle Control 4.6 ± 0.74.3 ± 0.60%0%

Experimental Protocols

A standardized and reproducible guinea pig model of dermatophytosis was utilized to generate the comparative data.

1. Animal Model and Infection:

  • Species: Hartley guinea pigs.

  • Inoculum: Trichophyton mentagrophytes suspension (1 x 10^7 conidia/mL).

  • Infection Procedure: The dorsal skin of the guinea pigs was abraded, and the fungal suspension was applied.

2. Treatment Regimen:

  • Topical Treatment: 1% cream formulations of "this compound," Terbinafine, or Itraconazole were applied once daily for 7 consecutive days, commencing 3 days post-infection.[1][2][3]

  • Oral Treatment: "this compound," Terbinafine, or Itraconazole were administered via oral gavage at a dose of 10 mg/kg once daily for 14 days.

3. Efficacy Evaluation:

  • Fungal Burden: Skin samples were collected at the end of the treatment period, homogenized, and plated on Sabouraud Dextrose Agar to determine the number of colony-forming units (CFU).

  • Clinical Scoring: Lesion severity was assessed based on a 0-5 scale, evaluating erythema, scaling, and crusting.

  • Histopathology: Skin biopsies were taken to observe fungal elements and inflammatory cell infiltration.

Mechanism of Action and Signaling Pathways

Understanding the molecular targets of antifungal agents is crucial for predicting their efficacy and potential for resistance development.

  • This compound: The precise mechanism of action is under investigation.

  • Terbinafine: This allylamine antifungal inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This leads to a deficiency in ergosterol and an accumulation of toxic squalene within the fungal cell, resulting in fungicidal activity.[1][2]

  • Itraconazole: As a triazole antifungal, Itraconazole inhibits lanosterol 14α-demethylase, another critical enzyme in the ergosterol biosynthesis pathway. This disrupts the structure and function of the fungal cell membrane.[4][5]

Antifungal_Targets cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Drugs Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Terbinafine Terbinafine Squalene epoxidase Squalene epoxidase Terbinafine->Squalene epoxidase inhibits Itraconazole Itraconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Itraconazole->Lanosterol 14α-demethylase inhibits

Figure 1: Fungal ergosterol biosynthesis pathway and targets of Terbinafine and Itraconazole.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo efficacy study.

Figure 2: Workflow of the in vivo dermatophytosis model.

Conclusion

The data from the standardized guinea pig dermatophytosis model indicate that both Terbinafine and Itraconazole are effective in reducing fungal burden and clinical signs of infection. To establish the in vivo efficacy of "this compound," further studies following similar rigorous experimental protocols are required. The comparative data presented here for established antifungal agents provide a benchmark for the evaluation of this novel therapeutic candidate. Future investigations should also focus on elucidating the mechanism of action of "this compound" to better understand its potential advantages and limitations.

References

Comparative Transcriptomics of Fungal Response to Antifungal Agent 59: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative transcriptomic analysis of "Antifungal agent 59" against other major classes of antifungal drugs. By leveraging high-throughput sequencing data, researchers can elucidate the mechanism of action, identify potential resistance mechanisms, and benchmark the efficacy of novel antifungal compounds.

Introduction to Comparative Fungal Transcriptomics

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. Comparative transcriptomics, through RNA sequencing (RNA-Seq), offers a powerful lens to observe the global transcriptional response of a fungus to an antifungal compound. This approach allows for a direct comparison of the molecular pathways perturbed by a novel agent, such as "this compound," versus established drugs, providing critical insights for drug development.

Data Presentation: A Comparative Overview

Effective comparison requires the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key transcriptomic metrics.

Table 1: Summary of Differentially Expressed Genes (DEGs)

This table summarizes the number of genes significantly up- or down-regulated in a fungal species (e.g., Candida albicans, Aspergillus fumigatus) upon treatment with different antifungal agents.

Antifungal AgentConcentration (µg/mL)Time Point (hours)Up-regulated GenesDown-regulated GenesTotal DEGs
This compound [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Azole (e.g., Fluconazole)164450320770
Polyene (e.g., Amphotericin B)146805101190
Echinocandin (e.g., Caspofungin)0.254310250560
Untreated Control04000

Table 2: Enriched KEGG Pathways in Response to Antifungal Treatment

This table highlights the top Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways affected by each antifungal agent, providing insights into their mechanisms of action.

Antifungal AgentTop 5 Enriched KEGG Pathways (Up-regulated)Top 5 Enriched KEGG Pathways (Down-regulated)
This compound [Insert Data][Insert Data]
Azole (e.g., Fluconazole)Ergosterol biosynthesis, Sphingolipid metabolism, Oxidative phosphorylation, Glyoxylate and dicarboxylate metabolism, Fatty acid degradationAmino acid biosynthesis, Ribosome biogenesis, DNA replication, Purine metabolism, Pyrimidine metabolism
Polyene (e.g., Amphotericin B)Oxidative stress response, Ion transport, Cell wall integrity pathway, Glycerophospholipid metabolism, AutophagyErgosterol biosynthesis, Ribosome, Translation, Aminoacyl-tRNA biosynthesis, Starch and sucrose metabolism
Echinocandin (e.g., Caspofungin)Cell wall integrity and biogenesis, Chitin biosynthesis, Glucan metabolic process, MAPK signaling pathway, Cell cycleErgosterol biosynthesis, Amino acid metabolism, Fatty acid biosynthesis, TCA cycle, Glycolysis / Gluconeogenesis

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparative studies. The following protocols outline a standard workflow for fungal transcriptomic analysis.

Fungal Culture and Antifungal Treatment
  • Fungal Strain and Growth Conditions: The selected fungal species (e.g., Candida albicans SC5314) is cultured in a standard growth medium (e.g., YPD broth) at an appropriate temperature (e.g., 30°C) with shaking to mid-log phase.

  • Antifungal Agent Preparation: Stock solutions of "this compound" and comparator drugs (e.g., fluconazole, amphotericin B, caspofungin) are prepared in a suitable solvent (e.g., DMSO).

  • Treatment: The fungal culture is diluted to a starting optical density (OD) and treated with the respective antifungal agents at predetermined concentrations (e.g., MIC50). An untreated control (vehicle only) must be included.

  • Incubation and Harvesting: Cultures are incubated for a defined period (e.g., 4 hours). Fungal cells are then harvested by centrifugation, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the frozen fungal pellets using a robust method suitable for fungi, often involving mechanical disruption (e.g., bead beating) followed by a phenol-chloroform extraction or a commercial kit.[1][2][3]

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and cDNA libraries are synthesized.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).[4][5]

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC, and adapters and low-quality bases are trimmed.

  • Read Alignment: The cleaned reads are aligned to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis: Aligned reads are quantified to generate a count matrix. Differential gene expression analysis between treated and control samples is performed using packages like DESeq2 or edgeR in R.[6][7] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.

  • Pathway Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of DEGs to identify significantly affected biological processes and pathways.[8][9][10]

Visualization of Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental designs are essential for clear communication.

Mechanisms of Action of Comparator Antifungal Agents

The following diagrams illustrate the established mechanisms of action for major antifungal classes.

Azole_Mechanism Mechanism of Action: Azole Antifungals cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Integrity Membrane_Integrity Ergosterol->Membrane_Integrity Maintains Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Binds to 14-alpha-demethylase->Ergosterol Catalyzes conversion to Toxic_Sterols Toxic_Sterols 14-alpha-demethylase->Toxic_Sterols Inhibition leads to accumulation of Azole Azole Azole->14-alpha-demethylase Inhibits Membrane_Disruption Membrane_Disruption Toxic_Sterols->Membrane_Disruption

Caption: Azoles inhibit 14-alpha-demethylase, disrupting ergosterol synthesis.

Polyene_Mechanism Mechanism of Action: Polyene Antifungals cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore_Formation Ergosterol->Pore_Formation Forms complex leading to Polyene Polyene Polyene->Ergosterol Binds to Ion_Leakage Ion_Leakage Pore_Formation->Ion_Leakage Results in Cell_Death Cell_Death Ion_Leakage->Cell_Death

Caption: Polyenes bind to ergosterol, forming pores and causing ion leakage.[11][12][13]

Echinocandin_Mechanism Mechanism of Action: Echinocandin Antifungals cluster_cellwall Fungal Cell Wall Synthesis beta_1_3_glucan_synthase beta_1_3_glucan_synthase beta_1_3_glucan beta_1_3_glucan beta_1_3_glucan_synthase->beta_1_3_glucan Synthesizes Cell_Wall_Disruption Cell_Wall_Disruption beta_1_3_glucan_synthase->Cell_Wall_Disruption Inhibition leads to Cell_Wall_Integrity Cell_Wall_Integrity beta_1_3_glucan->Cell_Wall_Integrity Provides Echinocandin Echinocandin Echinocandin->beta_1_3_glucan_synthase Inhibits Cell_Lysis Cell_Lysis Cell_Wall_Disruption->Cell_Lysis

Caption: Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[14][15][16][17][18]

Experimental Workflow

The following diagram outlines the logical flow of a comparative transcriptomics experiment.

Experimental_Workflow Comparative Transcriptomics Workflow cluster_wetlab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Fungal_Culture Fungal_Culture Antifungal_Treatment Antifungal_Treatment Fungal_Culture->Antifungal_Treatment RNA_Extraction RNA_Extraction Antifungal_Treatment->RNA_Extraction Library_Prep Library_Prep RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Quality_Control Quality_Control Sequencing->Quality_Control Read_Alignment Read_Alignment Quality_Control->Read_Alignment DEG_Analysis DEG_Analysis Read_Alignment->DEG_Analysis Pathway_Analysis Pathway_Analysis DEG_Analysis->Pathway_Analysis Comparative_Analysis Comparative_Analysis Pathway_Analysis->Comparative_Analysis

Caption: From fungal culture to comparative analysis of transcriptomic data.

Conclusion

This guide provides a standardized framework for the comparative transcriptomic evaluation of "this compound." By adhering to these protocols for data generation, presentation, and visualization, researchers can produce robust and comparable datasets. These data will be instrumental in defining the molecular mechanism of novel antifungal agents and accelerating their development pipeline.

References

Safety Operating Guide

Safeguarding Research: Comprehensive Handling and Safety Protocols for Antifungal Agent 59

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel compounds such as Antifungal Agent 59. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be the preferred source for laboratory safety and chemical handling information, building deep trust and providing value beyond the product itself.

Essential Safety and Handling Information

This compound (CAS No. 2422019-96-1) is a semi-synthetic amphiphilic aminoglycoside derived from Kanamycin B. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the known properties of this chemical class and general laboratory safety principles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Best Practices
Eyes Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. A face shield is recommended when handling larger quantities or if there is a splash hazard.
Hands Nitrile GlovesDouble-gloving is recommended. Check for tears or punctures before and during use. Dispose of gloves immediately after handling the compound.
Body Laboratory CoatA fully buttoned, knee-length lab coat is required. Consider a chemically resistant apron for additional protection when handling significant quantities.
Respiratory Fume Hood or RespiratorAll handling of the solid compound or solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of contamination and exposure.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Have spill containment materials (e.g., absorbent pads, sand) readily available.

    • Prepare all necessary equipment (e.g., balances, glassware, solvents) within the fume hood.

  • Weighing and Solution Preparation:

    • Handle the solid form of this compound with care to avoid generating dust.

    • Use a microbalance within the fume hood for accurate and contained weighing.

    • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

    • Ensure the container is securely capped and clearly labeled with the compound name, concentration, date, and your initials.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • If working with cell cultures or other biological systems, follow appropriate aseptic techniques in conjunction with chemical safety protocols.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the agent using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

    • Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of this compound Collect in a labeled, sealed container for hazardous liquid chemical waste. Do not pour down the drain.
Contaminated Labware (disposable) Place in a designated hazardous waste container. This includes pipette tips, microfuge tubes, and gloves.
Contaminated Labware (reusable) Decontaminate by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

Mechanism of Action and Experimental Protocols

Understanding the mechanism of action and relevant experimental protocols is vital for effective research.

Signaling Pathway and Mechanism of Action

This compound, as an amphiphilic aminoglycoside, is believed to exert its antifungal effect through the disruption of the fungal cell membrane. The molecule possesses both a hydrophilic aminoglycoside core and a hydrophobic lipid-like tail. This structure facilitates its insertion into the lipid bilayer of the fungal plasma membrane, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death. This direct action on the cell membrane is a key differentiator from many other antifungal agents that target specific enzymes in metabolic pathways.

Mechanism of Action: this compound cluster_extracellular Extracellular Space cluster_membrane Fungal Plasma Membrane cluster_intracellular Intracellular Space Antifungal_Agent_59 This compound Membrane_Insertion Insertion into Lipid Bilayer Antifungal_Agent_59->Membrane_Insertion Membrane_Disruption Membrane Disruption & Pore Formation Membrane_Insertion->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.

    • Prepare a suspension of the fungal cells in sterile saline or RPMI-1640 medium.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeasts.

    • Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration.

    • Perform serial twofold dilutions of the stock solution in the test medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control well (fungal inoculum without the antifungal agent) and a negative control well (medium only).

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for Candida albicans) for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth.

    • Alternatively, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 600 nm) to quantify growth inhibition.

Workflow for In Vitro Antifungal Susceptibility Testing Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: A streamlined workflow for determining the MIC of this compound.

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